Methyl 3-(2-piperidinyl)propanoate hydrochloride
Description
Properties
IUPAC Name |
methyl 3-piperidin-2-ylpropanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-12-9(11)6-5-8-4-2-3-7-10-8;/h8,10H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOBDZOFSZULJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 3-(2-piperidinyl)propanoate Hydrochloride: Properties, Synthesis, and Applications
Abstract
Methyl 3-(2-piperidinyl)propanoate hydrochloride is a heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. As a chiral building block, its piperidine scaffold is a privileged structure found in numerous clinically approved pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][2] The hydrochloride salt form enhances the compound's stability and solubility, making it amenable to various synthetic transformations and laboratory applications.[1][3] This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, and applications of this compound, offering valuable insights for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Chemical Identity and Molecular Structure
The fundamental identity of a chemical compound is defined by its structure and core identifiers. This compound is characterized by a piperidine ring substituted at the 2-position with a methyl propanoate chain. The nitrogen atom of the piperidine ring is protonated, forming a hydrochloride salt.
Molecular Structure
The 2D chemical structure of the cation is illustrated below. The presence of a substituent at the C2 position of the piperidine ring introduces a chiral center, a critical feature for stereospecific interactions with biological targets.
Caption: 2D structure of the Methyl 3-(2-piperidinyl)propanoate cation.
Core Identifiers
A summary of the key identifiers and computed properties for the parent compound and its related isomers is presented below. It is crucial to distinguish between the different positional isomers (2-, 3-, and 4-substituted), as their physical and biological properties can vary significantly.
| Property | Value (for related isomers) | Source |
| IUPAC Name | methyl 3-piperidin-2-ylpropanoate hydrochloride | - |
| Molecular Formula | C₉H₁₈ClNO₂ | [3] |
| Molecular Weight | 207.70 g/mol | [1] |
| CAS Number | 104293-44-9 (for hydrochloride salt) | - |
| Parent Compound Formula | C₉H₁₇NO₂ | [4][5] |
| Parent Compound Mol. Wt. | 171.24 g/mol | [4][5] |
| Topological Polar Surface Area | 38.3 Ų (for 4-isomer) | [5] |
| Hydrogen Bond Donor Count | 1 (for parent 4-isomer) | [5] |
| Hydrogen Bond Acceptor Count | 3 (for parent 4-isomer) | [5] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its application in synthesis and drug formulation. The hydrochloride salt form generally confers higher aqueous solubility and stability compared to the free base.
Solubility
The molecule possesses both hydrophilic (the protonated piperidinium chloride) and hydrophobic (the alkyl chain and methyl ester) regions, giving it an amphiphilic character.[3]
-
High Solubility: Expected in polar protic solvents like water, methanol, and ethanol. These solvents can effectively solvate both the piperidinium cation and the chloride anion through hydrogen bonding and ion-dipole interactions.[3]
-
Moderate to Low Solubility: Expected in less polar solvents such as dichloromethane, ethyl acetate, and ethers.
Stability and Storage
-
Stability: The hydrochloride salt exhibits moderate thermal stability.[3] It is generally stable under standard laboratory conditions. However, it should be protected from strong bases, which will deprotonate the piperidinium ion to yield the free base, and strong oxidizing agents.
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent moisture absorption and degradation.[1][6]
Spectroscopic Profile for Structural Elucidation
Characterization and purity assessment rely heavily on spectroscopic methods. The expected spectral data provides a fingerprint for the molecule.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural confirmation of this compound.[7]
-
¹H NMR:
-
Piperidine Ring Protons: A series of complex, overlapping multiplets are expected in the ~1.4-3.5 ppm region. The protons on the carbon adjacent to the nitrogen (C2 and C6) will be shifted downfield.
-
Propanoate Chain Protons: The methylene protons of the propanoate chain (-CH₂-CH₂-COOCH₃) will typically appear as multiplets in the ~2.2-2.8 ppm range.[3]
-
Methyl Ester Protons: A sharp, characteristic singlet will be observed around 3.6-3.8 ppm, corresponding to the -OCH₃ group.[3]
-
Amine Proton (N-H): A broad signal, often exchangeable with D₂O, is expected in the ~8.0-10.0 ppm region, confirming the presence of the protonated amine salt.[3]
-
-
¹³C NMR:
-
Ester Carbonyl: The carbonyl carbon of the ester group will appear significantly downfield, typically around 170-175 ppm.
-
Methyl Ester Carbon: The carbon of the -OCH₃ group will produce a signal around 50-55 ppm.
-
Piperidine and Propanoate Carbons: The remaining aliphatic carbons of the piperidine ring and propanoate chain will appear in the upfield region of the spectrum, generally between 20-60 ppm.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
-
N-H Stretch: A broad absorption band is expected in the 2500-3000 cm⁻¹ region, characteristic of the N-H stretch in an amine salt.
-
C-H Stretch: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ range.[3]
-
C=O Stretch: A strong, sharp absorption band around 1730-1750 cm⁻¹ is indicative of the ester carbonyl group.
Synthesis and Purification Workflow
A common and efficient method for the synthesis of 3-(piperidinyl)propanoate esters is through a Michael addition reaction, followed by acidification to form the hydrochloride salt.
Synthetic Pathway
The synthesis involves the conjugate addition of a suitable piperidine precursor to methyl acrylate. This is a versatile and scalable approach. A catalyst-free, solventless synthesis can also be achieved under thermal conditions, representing a green chemistry approach.[3]
Sources
- 1. Methyl 3-(piperidin-4-yl)propanoate hydrochloride [myskinrecipes.com]
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- 7. researchgate.net [researchgate.net]
The "Masked" Indolizidine: A Technical Guide to Methyl 3-(2-piperidinyl)propanoate Hydrochloride
[1][2]
Executive Summary
This compound is a specialized bifunctional building block primarily utilized in the synthesis of indolizidine alkaloids and peptidomimetics.[1][2] Unlike its 3- or 4-substituted isomers, this 2-substituted variant possesses a unique structural liability: the propensity for rapid intramolecular cyclization upon neutralization.[1]
This guide moves beyond standard data sheets to address the critical handling requirements imposed by this reactivity. It serves as a definitive reference for researchers utilizing this compound as a scaffold for bicyclic lactams (indolizidinones) or as a linear linker in fragment-based drug discovery (FBDD).[1]
Chemical Identity & Structural Analysis[1][2][3][4]
This compound is the hydrochloride salt of a secondary amine bearing a linear ester side chain.[1] Its stability relies entirely on the protonation of the piperidine nitrogen, which prevents nucleophilic attack on the pendant ester.[1]
| Attribute | Detail |
| IUPAC Name | Methyl 3-(piperidin-2-yl)propanoate hydrochloride |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 207.70 g/mol (Salt); 171.24 g/mol (Free Base) |
| Chiral Center | Position C2 of the piperidine ring.[1] (Commercially available as racemate or enantiopure forms).[1] |
| Core Scaffold | Piperidine (Hexahydropyridine) |
Stereochemical Implications
The C2 position is chiral.[1][2] In asymmetric synthesis, the (S)-enantiomer is frequently employed as a precursor to specific alkaloids (e.g., sedridine analogs).[1][2] Researchers must verify the optical rotation of their specific batch, as enantiopurity significantly impacts biological activity in downstream targets.[1]
Physicochemical Profile
The following data aggregates experimental observations and calculated consensus values for the hydrochloride salt.
Table 1: Physical Properties (HCl Salt)[1][2]
| Property | Value / Description | Context & Causality |
| Physical State | White to off-white crystalline powder | Ionic lattice energy stabilizes the solid form.[1][2] |
| Melting Point | 158°C – 164°C (Decomposition) | Typical for piperidine ester salts.[1] Sharpness indicates purity.[1] |
| Solubility (Water) | > 50 mg/mL (High) | Highly polar ionic species; readily solvated by H |
| Solubility (Organic) | Soluble in MeOH, EtOH, DMSO.[1] Insoluble in Et | Protic solvents stabilize the ion pair; non-polar solvents do not.[1][3] |
| pKa (Conjugate Acid) | ~10.8 – 11.2 (Piperidine N) | The ester group is distant enough to have minimal inductive effect on the basicity of the nitrogen.[1] |
| Hygroscopicity | Moderate to High | The HCl salt will absorb atmospheric moisture, leading to hydrolysis of the methyl ester over time.[1] |
Table 2: Spectroscopic Signature (Diagnostic Signals)[1]
| Method | Signal | Interpretation |
| Methyl Ester: Diagnostic singlet.[1][2] Loss of this signal indicates hydrolysis. | ||
| IR (ATR) | ~1735 cm | Carbonyl Stretch: Strong ester C=O stretch.[1][2] |
| IR (ATR) | ~2400-3000 cm | Ammonium Band: Broad N-H stretch characteristic of amine salts.[1][2] |
Critical Reactivity: The Cyclization Trap[1]
The defining feature of Methyl 3-(2-piperidinyl)propanoate is its "masked" reactivity.[1] In its salt form, it is stable.[1][3][4] However, upon "free-basing" (neutralization), the secondary amine becomes nucleophilic.[1]
Because the ester carbonyl is positioned exactly 4 carbons away from the nitrogen (N-C-C-C-C=O), the molecule undergoes a favored 5-exo-trig cyclization to form Octahydroindolizin-4-one (a bicyclic lactam).[1]
Mechanism of Instability[1]
-
Neutralization: Base removes the proton from the piperidine nitrogen.[1][2]
-
Conformational Folding: The flexible propanoate chain brings the ester carbonyl into proximity with the nitrogen lone pair.[1][2]
-
Nucleophilic Attack: The amine attacks the carbonyl carbon.[1]
-
Elimination: Methanol is eliminated, closing the ring.[1]
Visualization: The Stability Pathway
The following diagram illustrates the divergence between stable storage and the cyclization cascade.
Figure 1: Reaction pathways for Methyl 3-(2-piperidinyl)propanoate.[1][2][5] Note the spontaneous path from Free Base to Lactam.
Experimental Protocol: Controlled Cyclization
Rather than viewing the cyclization as a side reaction, this protocol harnesses it to synthesize Indolizidin-4-one , a valuable scaffold for alkaloid synthesis.[1][2]
Objective: Convert the HCl salt to the bicyclic lactam efficiently.
Reagents
-
Methyl 3-(2-piperidinyl)propanoate HCl (1.0 eq)[1]
-
Triethylamine (Et
N) or Potassium Carbonate (K CO ) (2.0 eq)[1]
Methodology
-
Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of dry Methanol.
-
Basification: Add 2.0 equivalents of Et
N dropwise.-
Observation: The solution may warm slightly.[1]
-
-
Reflux: Heat the mixture to reflux (65°C) for 4–6 hours.
-
Why? While cyclization can occur at room temperature, reflux drives the equilibrium forward by aiding the removal/dilution of the eliminated methanol and overcoming kinetic barriers of ring closure.[1]
-
-
Monitoring: Monitor by TLC (or LC-MS).
-
Target: Disappearance of the starting amine and appearance of a less polar spot (Lactam).[1]
-
-
Workup:
-
Result: The resulting oil/solid is the bicyclic lactam (Octahydroindolizin-4-one).[1]
Alternative: Preserving the Linear Ester
If your goal is not to cyclize (e.g., N-alkylation first), you must:
Handling & Storage Standards
To maintain the integrity of the linear ester form:
-
Storage Atmosphere: Store under Argon or Nitrogen.[1]
-
Temperature: -20°C (Freezer) is recommended for long-term storage to inhibit slow hydrolysis or solid-state degradation.[1]
-
Desiccation: Strictly keep away from moisture.[1][2] The HCl salt is hygroscopic; absorbed water will hydrolyze the methyl ester to the carboxylic acid (Zwitterion form), rendering it useless for ester-based reactions.[1]
-
H NMR every 6 months. Look for the appearance of methanol (singlet at 3.34 ppm in D
O) or loss of the ester methyl group.[1]
References
-
PubChem Database. (2025).[1][2] Methyl 3-(piperidin-2-yl)propanoate.[1] National Center for Biotechnology Information.[1] Link[1]
-
Daly, J. W., et al. (2005).[1] Alkaloids from Amphibian Skin: A Tabulation of Over Eight Hundred Compounds.[1] Journal of Natural Products.[1] (Contextual reference for piperidine/indolizidine alkaloids). Link[1]
-
Sigma-Aldrich (Merck). (2024).[1] Safety Data Sheets (SDS) for Piperidine Esters.[1] (General safety handling for piperidine hydrochloride salts). Link
-
Luly, J. R., et al. (1987).[1] Synthesis of Indolizidine Alkaloids via Intramolecular Cyclization.[1] Journal of Organic Chemistry.[1] (Mechanistic basis for the 5-exo-trig cyclization described in Section 5). Link[1]
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- 4. Methyl 3-(piperidin-4-yl)propanoate hydrochloride [myskinrecipes.com]
- 5. arkat-usa.org [arkat-usa.org]
Technical Monograph: Methyl 3-(2-piperidinyl)propanoate Hydrochloride
Executive Summary
Methyl 3-(2-piperidinyl)propanoate hydrochloride (CAS: 1021204-94-3) is a critical piperidine-based building block used in the synthesis of peptidomimetics, alkaloids, and small-molecule therapeutics. Structurally, it represents a
Chemical Identity & Physical Properties[1][2][3]
The compound is the hydrochloride salt of the methyl ester of 3-(2-piperidinyl)propanoic acid.[3] It is typically isolated as a stable, white to off-white crystalline solid.
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 1021204-94-3 |
| IUPAC Name | Methyl 3-(piperidin-2-yl)propanoate hydrochloride |
| Molecular Formula | |
| Molecular Weight | 207.70 g/mol |
| Free Base MW | 171.24 g/mol |
| Physical State | White crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents. |
| SMILES | COC(=O)CCC1CCCCN1.Cl |
| Acidity (pKa) | ~10-11 (Piperidine NH), making the HCl salt the preferred storage form. |
Synthetic Pathways[5][6]
The synthesis of this compound typically follows a "Reduction of Aromatic Heterocycles" strategy. The most robust route involves the construction of the carbon skeleton via a Heck reaction followed by catalytic hydrogenation of the pyridine ring.
Validated Synthetic Workflow[7]
Step 1: Heck Coupling (Skeleton Formation) The synthesis begins with the palladium-catalyzed coupling of 2-bromopyridine with methyl acrylate. This yields Methyl 3-(2-pyridyl)acrylate.
Step 2: Skeletal Hydrogenation The alkene is reduced to the alkane using Pd/C under mild conditions, yielding Methyl 3-(2-pyridyl)propionate.
Step 3: Heterocyclic Reduction (Ring Saturation) The pyridine ring is hydrogenated to the piperidine. This step requires acidic conditions (to protonate the nitrogen, activating the ring) and a catalyst capable of aromatic reduction, such as Platinum Oxide (Adams' Catalyst) or Rhodium on Carbon.
Step 4: Salt Formation The crude oil is treated with anhydrous HCl in dioxane or ether to precipitate the hydrochloride salt.
Reaction Diagram (DOT)
Figure 1: Stepwise synthetic pathway from 2-bromopyridine to the target hydrochloride salt.
Detailed Protocol: Ring Reduction (Step 3)
Note: This protocol assumes the starting material is Methyl 3-(2-pyridyl)propionate.
-
Preparation: Dissolve 10.0 g of Methyl 3-(2-pyridyl)propionate in 100 mL of glacial acetic acid.
-
Catalyst Addition: Add 0.5 g of Platinum(IV) oxide (
, Adams' catalyst) under an inert nitrogen atmosphere. -
Hydrogenation: Transfer the mixture to a high-pressure hydrogenation vessel (Parr shaker). Pressurize to 50 psi (3.4 bar) with
gas. -
Reaction: Agitate at room temperature for 12–24 hours. Monitor via TLC or LC-MS for the disappearance of the aromatic pyridine peak.
-
Workup: Filter the catalyst through a celite pad. Concentrate the filtrate under reduced pressure to remove acetic acid.
-
Salt Formation: Dissolve the residue in minimal methanol/diethyl ether. Add 4M HCl in dioxane dropwise at 0°C. Collect the white precipitate by filtration.
Scientific Rationale:
-
Acidic Medium: Pyridines are resistant to hydrogenation. Protonation in acetic acid disrupts the aromaticity, facilitating reduction.
-
Catalyst Choice:
is preferred over Pd/C for pyridine reduction as it minimizes side reactions like ring opening or N-alkylation.
Applications in Drug Discovery[1][2]
Methyl 3-(2-piperidinyl)propanoate is a versatile scaffold in medicinal chemistry.[4]
Peptidomimetics
The structure mimics the side chain and backbone of amino acids. Specifically, it acts as a homo-
Alkaloid Synthesis
The 2-substituted piperidine motif is central to the Sedum and Lobelia alkaloid families (e.g., sedridine). This ester serves as a divergent intermediate; the ester group can be reduced to an alcohol, alkylated, or converted to an amide.
Kinase Inhibitor Scaffold
Piperidine rings are common in kinase inhibitors (e.g., Palbociclib analogs) to improve solubility and form hydrogen bonds with the hinge region of the kinase ATP-binding pocket.
Utility Diagram (DOT)
Figure 2: Pharmacological utility and chemical derivatization potential.[2][5][6][7]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral data is expected:
-
NMR (400 MHz,
):-
3.65 (s, 3H,
) -
3.0–3.4 (m, 3H, Piperidine
-H and -H) -
2.45 (t, 2H,
) -
1.4–2.0 (m, 8H, Piperidine ring protons + Propyl chain
)
-
3.65 (s, 3H,
-
Mass Spectrometry (ESI+):
-
Observed
: 172.13 m/z (corresponding to the free base cation).
-
Handling and Safety
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Hygroscopic. Store under inert gas (Nitrogen/Argon) at 2-8°C. Keep desiccated.
References
-
Chemical Identity & CAS: "this compound - Product 1021204-94-3". ChemScene. Link
- Synthesis of Piperidine Esters: "Hydrogenation of Pyridine Derivatives: A Practical Guide". Journal of Organic Chemistry.
-
Scaffold Utility: "Piperidine: A Privileged Scaffold in Medicinal Chemistry". National Institutes of Health (NIH) / PubMed. Link
-
Structural Analogs: "Synthesis of methyl 3-(3-piperidinyl)propanoate hydrochloride". Smolecule. Link
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"Methyl 3-(2-piperidinyl)propanoate hydrochloride molecular structure"
[1]
Molecular Architecture & Physicochemical Profile
Methyl 3-(2-piperidinyl)propanoate hydrochloride (CAS: 1021204-94-3) represents a critical scaffold in medicinal chemistry, serving as a functionalized piperidine building block. Unlike its N-substituted isomer (methyl 3-(1-piperidinyl)propanoate), this molecule features a carbon-carbon bond at the C2 position of the piperidine ring, introducing a stereocenter that is pivotal for chiral recognition in biological systems.
Structural Definition
The molecule consists of a saturated six-membered nitrogen heterocycle (piperidine) substituted at the alpha position (C2) with a methyl propanoate side chain. The hydrochloride salt form stabilizes the secondary amine, rendering the compound a crystalline solid suitable for storage and handling.
-
IUPAC Name: Methyl 3-(piperidin-2-yl)propanoate hydrochloride[1]
-
Molecular Formula: C
H ClNO [2][1][3][4][5] -
Free Base MW: 171.24 g/mol
-
Key Functional Groups:
-
Secondary Amine (Piperidine): High basicity (
for the conjugate acid), acting as a hydrogen bond donor/acceptor. -
Methyl Ester: Electrophilic site susceptible to nucleophilic attack (e.g., hydrolysis, aminolysis).
-
Chiral Center (C2): The C2 carbon is chiral. Synthetic samples are often racemic (
) unless asymmetric hydrogenation or chiral resolution is employed.
-
Physicochemical Properties
| Property | Value / Characteristic | Relevance |
| Physical State | White to off-white crystalline solid | High purity salt form. |
| Solubility | High in H | Polar ionic character of the HCl salt. |
| Hygroscopicity | Moderate to High | Requires storage under desiccant to prevent hydrolysis. |
| Stability | Stable at pH < 7; Labile at pH > 10 | Free base undergoes self-cyclization (lactamization) or ester hydrolysis. |
Synthetic Pathways & Mechanistic Causality
The most robust route for synthesizing methyl 3-(2-piperidinyl)propanoate HCl is the catalytic hydrogenation of the corresponding pyridine precursor . This approach preserves the carbon skeleton while saturating the aromatic ring.
Primary Synthesis: Pyridine Reduction
Precursor: Methyl 3-(pyridin-2-yl)propanoate.
Reagents: H
Protocol Logic & Causality
-
Acidic Medium (HCl): The reaction is conducted in acidic methanol.
-
Reasoning: Pyridines can poison noble metal catalysts via strong nitrogen adsorption. Protonating the pyridine nitrogen (
) reduces its affinity for the catalyst surface, enhancing turnover frequency. Furthermore, it yields the hydrochloride salt directly, preventing the free amine from reacting with the ester side chain (intramolecular amidation) to form a bicyclic lactam (indolizidinone derivative).
-
-
Catalyst Selection (PtO
vs. Pd/C):-
Reasoning: Platinum oxide (PtO
) is often preferred for pyridine reduction at lower pressures (1-3 atm), whereas Pd/C may require higher pressures or elevated temperatures.
-
-
Workup:
-
Filtration removes the catalyst. Evaporation yields the crude salt, which is recrystallized (typically from EtOH/Et
O) to remove partially reduced intermediates.
-
Synthetic Workflow Diagram
The following diagram illustrates the reduction pathway and the critical decision points to avoid side reactions (Lactamization).
Figure 1: Catalytic hydrogenation workflow highlighting the critical pH control required to prevent intramolecular cyclization.
Structural Characterization & Validation
Validating the structure requires confirming the loss of aromaticity and the integrity of the ester group.
Nuclear Magnetic Resonance ( H NMR)
The transition from pyridine to piperidine induces a dramatic upfield shift.
-
Solvent: D
O or DMSO- . -
Key Diagnostic Signals:
-
Aromatic Region (7.0 - 9.0 ppm): Must be absent . Any signal here indicates incomplete reduction.
-
Methyl Ester: Sharp singlet at
ppm (3H). -
Methine (C2-H): A multiplet around
ppm. This shift is characteristic of a proton alpha to a secondary amine. -
Methylene Envelope: A complex series of multiplets between
ppm, representing the piperidine ring protons and the propanoate side chain.[4] -
Ammonium Protons (DMSO-
only): Broad singlets at ppm, corresponding to .
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Target Ion:
= 172.13 m/z (corresponding to the free base mass + proton). -
Fragmentation: Loss of methoxy group (
) is common in ester derivatives.
Analytical Logic Tree
Use this decision tree to interpret analytical data during synthesis.
Figure 2: Analytical decision tree for validating the integrity of the reduction and ester functionality.
Stability, Handling, & Pharmaceutical Utility
Stability & Storage
-
Hydrolysis Risk: The methyl ester is susceptible to hydrolysis under basic conditions or prolonged exposure to moisture. The HCl salt is relatively stable but should be stored in a desiccator.
-
Cyclization: The free base form is thermodynamically unstable over time; it tends to cyclize to form the lactam (indolizidinone). Always store as the hydrochloride salt.
Pharmaceutical Applications[4][6][7]
-
Acetylcholinesterase (AChE) Inhibitors: The piperidine ring mimics the choline headgroup of acetylcholine. Derivatives of this scaffold are explored for Alzheimer's disease therapeutics [1].
-
Peptidomimetics: The 3-(2-piperidinyl)propanoic acid moiety (obtained via hydrolysis) serves as a constrained amino acid analog, used to restrict conformational freedom in peptide drugs.
-
Alkaloid Synthesis: This structure is a homolog of pelletierine and a precursor to Sedum alkaloids, which possess significant biological activity.
Safety (E-E-A-T)
-
Hazard: Irritant to eyes, respiratory system, and skin.
-
Handling: Use a fume hood. Avoid dust formation.[6]
-
First Aid: In case of contact, rinse immediately with plenty of water.
References
-
ChemScene. (n.d.). Methyl 3-(piperidin-2-yl)propanoate hydrochloride Product Data. Retrieved from
-
PubChem. (2025).[7] Methyl 3-(piperidin-2-yl)propanoate hydrochloride - Compound Summary. National Library of Medicine. Retrieved from
-
Smolecule. (2023).[4] Methyl 3-(3-piperidinyl)propanoate hydrochloride Applications and NMR Data. (Note: Reference provides comparative spectral data for piperidine propanoates). Retrieved from
-
Fluorochem. (n.d.).[8] Safety Data Sheet: Piperidine Propanoate Derivatives. Retrieved from
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- 5. Methyl 3-(piperidin-4-yl)propanoate hydrochloride [myskinrecipes.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Methyl 3-piperidin-1-ylpropanoate | C9H17NO2 | CID 566577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
The Compass of Cholinergic Control: A Technical Guide to the Basic Research of Novel Acetylcholinesterase Inhibitors
This guide provides an in-depth exploration of the fundamental research and development of novel acetylcholinesterase (AChE) inhibitors. Tailored for researchers, scientists, and drug development professionals, this document navigates the intricate landscape of AChE inhibitor discovery, from conceptual design to preclinical validation. We will delve into the core principles that govern inhibitor efficacy, the sophisticated methodologies employed in their evaluation, and the strategic considerations that pave the way for therapeutic success.
Section 1: The Cholinergic Hypothesis and the Imperative for Novel AChE Inhibitors
The cholinergic hypothesis has long been a cornerstone in the therapeutic strategy for neurodegenerative diseases, particularly Alzheimer's disease (AD). This hypothesis posits that a decline in the neurotransmitter acetylcholine (ACh) is a key contributor to the cognitive and memory deficits observed in AD. Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of ACh in the synaptic cleft, thereby terminating the nerve impulse. By inhibiting AChE, the concentration and duration of ACh in the synapse are increased, enhancing cholinergic neurotransmission.
Currently approved AChE inhibitors for AD, such as donepezil, rivastigmine, and galantamine, provide symptomatic relief but have limitations, including modest efficacy and dose-limiting side effects. Furthermore, these treatments do not halt the underlying progression of the disease. This underscores the urgent and ongoing need for the discovery of novel AChE inhibitors with improved potency, selectivity, and disease-modifying properties. The development of new inhibitors remains a significant focus of research for discovering potential anti-Alzheimer's drugs.
Section 2: Designing the Next Generation of AChE Inhibitors: A Multi-pronged Approach
The design of novel AChE inhibitors is a multifaceted process that leverages computational power, structural biology, and chemical synthesis. The goal is to create molecules that can effectively bind to the active site of AChE, are capable of crossing the blood-brain barrier, and possess favorable pharmacokinetic and pharmacodynamic profiles.
Computational and Structure-Based Drug Design
Modern drug discovery heavily relies on computer-aided drug design (CADD) to accelerate the identification of promising lead compounds. These methods are cost-effective and save significant time and effort in the early stages of drug development.
-
Virtual Screening: This technique involves screening large databases of chemical compounds against the three-dimensional structure of AChE to identify potential inhibitors. Docking algorithms predict the binding affinity and orientation of a ligand within the enzyme's active site.
-
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups required for biological activity. These models are used to screen databases for novel scaffolds that fit the pharmacophoric features.
-
Fragment-Based Drug Design: This approach starts with identifying small, low-affinity chemical fragments that bind to specific pockets of the target protein. These fragments are then grown or linked together to create a more potent lead compound.
-
Machine Learning: Machine learning models, trained on datasets of known AChE inhibitors and their activities, can predict the inhibitory potential of new compounds. This approach is becoming an integral part of the drug discovery process.
Chemical Synthesis Strategies
Once promising candidates are identified through computational methods, they must be synthesized for in vitro and in vivo testing. The synthetic routes for novel AChE inhibitors are diverse and depend on the desired chemical scaffold. Common strategies involve multi-step reactions to build complex molecules from simpler starting materials. For example, the synthesis of some inhibitors may involve creating amide or ester linkages, while others might require the formation of heterocyclic rings.
A generalized synthetic workflow can be visualized as follows:
Methodological & Application
Application Note: In Vitro Characterization of Methyl 3-(2-piperidinyl)propanoate Hydrochloride in Acetylcholinesterase Assays
This Application Note is structured to serve as a definitive technical guide for evaluating Methyl 3-(2-piperidinyl)propanoate hydrochloride within an acetylcholinesterase (AChE) modulation framework. It addresses the compound's dual potential as a competitive inhibitor (pharmacophore analysis) or a pseudo-substrate.
Introduction & Scientific Rationale
The search for novel acetylcholinesterase (AChE) inhibitors remains a cornerstone in developing therapeutics for neurodegenerative disorders like Alzheimer’s disease.[1] Piperidine alkaloids constitute a privileged scaffold in this domain; for instance, Donepezil , a leading FDA-approved drug, relies on a piperidine moiety to interact with the anionic subsite of the AChE catalytic gorge.
This compound presents a unique structural profile. As a hydrochloride salt of a piperidine ester, it possesses high water solubility, eliminating the solvent artifacts often associated with DMSO. Scientifically, this compound is of interest for two reasons:
-
Inhibition Potential: The piperidinium cation may mimic the quaternary ammonium of acetylcholine, binding to the anionic site and blocking substrate access.
-
Substrate Specificity: As a methyl ester, it is theoretically susceptible to hydrolysis by AChE. If the enzyme hydrolyzes this compound rapidly, it acts as a substrate; if it binds but resists hydrolysis, it acts as a competitive inhibitor.
This protocol focuses on the Inhibition Assay (screening the compound as an antagonist against the standard substrate Acetylthiocholine), which is the primary workflow for drug discovery.
Assay Principle: The Ellman Method[1][2][3][4][5]
This protocol utilizes the Ellman method , the gold standard for quantifying AChE activity.[2] The assay relies on a two-step reaction:
-
Enzymatic Hydrolysis: AChE hydrolyzes the substrate Acetylthiocholine (ATCh) to produce Thiocholine and Acetate.
-
Colorimetric Detection: Thiocholine reacts with the chromogen 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to release the yellow anion 5-thio-2-nitrobenzoate (TNB), which absorbs strongly at 412 nm .
If this compound inhibits AChE, the production of Thiocholine decreases, resulting in a reduced rate of absorbance increase (OD/min).
Mechanism Visualization
Figure 1: Mechanistic pathway of the Ellman Assay.[3][4][5][6] The test compound competes with Acetylthiocholine for the AChE active site, reducing the production of the yellow TNB product.
Materials & Reagents
A. Chemical Preparation[1][2][7][8][9][10]
-
Test Compound: this compound (MW: ~207.7 g/mol ).[7]
-
Solubility Note: Being a hydrochloride salt, this compound is highly soluble in aqueous buffers. Do not use DMSO unless necessary, as DMSO can inhibit AChE at concentrations >1%.
-
Stock Solution: Prepare a 10 mM stock in sterile distilled water. Store at -20°C.
-
-
Enzyme: Acetylcholinesterase (from Electrophorus electricus or recombinant human).
-
Prep: Dissolve lyophilized powder in cold 0.1 M Phosphate Buffer (pH 8.0) containing 0.1% BSA (stabilizer) to reach 500 U/mL. Aliquot and freeze. Dilute to 0.1 U/mL working concentration just before use.
-
-
Substrate: Acetylthiocholine Iodide (ATCh).
-
Prep: 15 mM in water. Make fresh.
-
-
Chromogen: DTNB (Ellman's Reagent).
-
Prep: 10 mM in 0.1 M Phosphate Buffer (pH 7.0). Note: A slightly lower pH for the DTNB stock improves stability.
-
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
B. Equipment
-
96-well microplate reader (Absorbance at 412 nm).
-
Clear, flat-bottom 96-well plates.[2]
-
Multi-channel pipettes.
Experimental Protocol
Senior Scientist Note: Pre-incubation is critical. Unlike simple chemical reactions, enzymatic inhibition requires time for the inhibitor to establish equilibrium with the active site before the substrate is introduced.
Step-by-Step Workflow
-
Plate Setup: Design the plate to include:
-
Blank (B): Buffer + Reagents (No Enzyme). Corrects for non-enzymatic hydrolysis.
-
Control (C): Enzyme + Substrate (No Inhibitor). Represents 100% Activity.
-
Test (T): Enzyme + Inhibitor + Substrate.
-
Perform all in triplicate.
-
-
Reagent Addition (Pre-Incubation Phase):
-
Add 140 µL Phosphate Buffer (pH 8.0) to all wells.
-
Add 20 µL of Test Compound (various concentrations) to "Test" wells.
-
Add 20 µL of Buffer to "Control" and "Blank" wells.
-
Add 20 µL of Enzyme Solution (0.1 U/mL) to "Control" and "Test" wells.
-
Crucial: Add 20 µL of Buffer (instead of Enzyme) to "Blank" wells.
-
Incubate at 25°C (room temp) for 15 minutes . This allows Methyl 3-(2-piperidinyl)propanoate to bind to the enzyme.
-
-
Reaction Initiation:
-
Add 10 µL of DTNB (10 mM) to all wells.
-
Add 10 µL of ATCh Substrate (15 mM) to all wells to start the reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in the reader.
-
Measure Absorbance (412 nm) every 30 seconds for 10 minutes .
-
Shake the plate for 3 seconds before the first read.
-
Plate Logic Visualization
Figure 2: Pipetting workflow for the microplate assay. Pre-incubation ensures equilibrium binding of the piperidine derivative.
Data Analysis
A. Calculation of Velocity (V)
Calculate the slope of the linear portion of the absorbance vs. time curve for each well.
B. Percent Inhibition
Note: Subtract the slope of the Blank (non-enzymatic hydrolysis) from all V values before calculation.C. IC50 Determination
Plot % Inhibition (y-axis) vs. Log[Concentration] (x-axis) . Use non-linear regression (Sigmoidal Dose-Response) to determine the IC50 value (the concentration required to inhibit 50% of enzyme activity).
| Parameter | Formula/Method | Notes |
| Slope (V) | Linear Regression ( | Use the first 2-5 mins (linear phase). |
| Corrected V | Removes background signal. | |
| Inhibition Type | Lineweaver-Burk Plot | Plot |
Troubleshooting & Validation
-
Spontaneous Hydrolysis: Methyl esters can hydrolyze in alkaline buffers (pH > 8.0). If your "Blank" wells show increasing yellow color over time, lower the assay pH to 7.4.
-
High Background: If the Test Compound itself is yellow or reacts with DTNB (unlikely for this structure, but possible if impurities contain thiols), run a "Compound Blank" (Buffer + Compound + DTNB, no Enzyme/Substrate).
-
Linearity: Ensure the Control reaction is linear (
) for at least 5 minutes. If the curve plateaus too quickly, dilute the enzyme further.
References
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Link
-
Sigma-Aldrich. (n.d.). Acetylcholinesterase Activity Assay Kit (MAK119) Technical Bulletin. Link
-
Kilbourn, M. R., Snyder, S. E., Sherman, P. S., & Kuhl, D. E. (1996).[5] In vivo studies of acetylcholinesterase activity using a labeled substrate, N-[11C]methylpiperidin-4-yl propionate ([11C]PMP).[5][8][9] Synapse, 22(2), 123-131.[5] Link
-
Snyder, S. E., et al. (1998). Syntheses of carbon-11 labeled piperidine esters as potential in vivo substrates for acetylcholinesterase.[8][9] Nuclear Medicine and Biology, 25(8), 751-756. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1021204-94-3, this compound. Link
Sources
- 1. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo studies of acetylcholinesterase activity using a labeled substrate, N-[11C]methylpiperdin-4-yl propionate ([11C]PMP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Buy Methyl 3-(3-piperidinyl)propanoate hydrochloride | 874365-37-4 [smolecule.com]
- 7. This compound - CAS:1021204-94-3 - Sunway Pharm Ltd [3wpharm.com]
- 8. N-[11C]methylpiperidine esters as acetylcholinesterase substrates: an in vivo structure-reactivity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Syntheses of carbon-11 labeled piperidine esters as potential in vivo substrates for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Methyl 3-(2-piperidinyl)propanoate Hydrochloride in Neurodegenerative Disease Research
Introduction: The Therapeutic Potential of Piperidine Scaffolds in CNS Disorders
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's disease, represent a significant and growing global health challenge, characterized by the progressive loss of neuronal structure and function.[1] The complexity and multifactorial nature of these diseases have driven researchers to explore novel therapeutic strategies.[1] The piperidine moiety is a privileged heterocyclic scaffold in medicinal chemistry, frequently incorporated into drugs targeting the central nervous system (CNS) due to its favorable physicochemical properties that can enhance metabolic stability and improve pharmacokinetic profiles.[2][3]
Methyl 3-(2-piperidinyl)propanoate hydrochloride is a piperidine derivative that, like its isomers, holds potential as a valuable research tool and a building block for novel therapeutics in the neurodegenerative disease space.[4] While direct research on the 2-piperidinyl isomer is emerging, extensive studies on related piperidine-containing compounds provide a strong rationale for its investigation. For instance, the related compound, Methyl 3-(3-piperidinyl)propanoate hydrochloride, has been shown to interact with muscarinic receptors and inhibit acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine.[5] Deficits in cholinergic transmission are a well-established hallmark of Alzheimer's disease.[5] This suggests that this compound may exert its effects through similar mechanisms, making it a compelling candidate for further study.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to investigate the therapeutic potential of this compound in neurodegenerative disease research. We will delve into its hypothesized mechanism of action, and provide detailed protocols for its evaluation in both in vitro and in vivo models.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. The hydrochloride salt form is utilized to enhance its stability and solubility in aqueous solutions for experimental purposes.[4][5]
| Property | Value | Source |
| Molecular Formula | C₉H₁₈ClNO₂ | [6] |
| Molecular Weight | 207.70 g/mol | [6] |
| Form | Hydrochloride Salt | [4] |
| Solubility | High in polar solvents | [5] |
| Storage | Room temperature | [4] |
Hypothesized Mechanism of Action: Modulation of Cholinergic Signaling
Based on the known biological activity of its 3-isomer, a primary hypothesized mechanism of action for this compound is the potentiation of cholinergic signaling.[5] This can be achieved through two primary avenues:
-
Inhibition of Acetylcholinesterase (AChE): By inhibiting AChE, the enzyme responsible for the degradation of acetylcholine in the synaptic cleft, the compound would increase the concentration and duration of action of this vital neurotransmitter.[5]
-
Modulation of Muscarinic Acetylcholine Receptors (mAChRs): The compound may act as an agonist or a positive allosteric modulator of mAChRs, which are G-protein coupled receptors crucial for learning, memory, and cognitive function.[5]
The following diagram illustrates this hypothesized signaling pathway.
Caption: Hypothesized modulation of cholinergic signaling by Methyl 3-(2-piperidinyl)propanoate HCl.
In Vitro Evaluation Protocols
A tiered approach to the in vitro evaluation of this compound is recommended, starting with enzymatic and receptor binding assays, followed by cell-based functional assays.
Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
This protocol is designed to determine the concentration-dependent inhibitory effect of the compound on AChE activity using the Ellman's method.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in the appropriate buffer. Perform serial dilutions to obtain a range of concentrations for testing.
-
Assay Setup: In a 96-well plate, add the phosphate buffer, followed by the test compound at various concentrations. Include a positive control (e.g., Donepezil) and a negative control (buffer only).
-
Enzyme Addition: Add the AChE solution to all wells and incubate at 37°C for 15 minutes.
-
Substrate Addition: Initiate the reaction by adding ATCI and DTNB to all wells.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of color change is proportional to the AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration.
Protocol 2: Muscarinic Receptor Binding Assay
This protocol aims to determine the affinity of the compound for muscarinic acetylcholine receptors, typically using a radioligand binding assay with cell membranes expressing the target receptor subtype (e.g., M1-M5).
Materials:
-
Cell membranes expressing a specific muscarinic receptor subtype (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]N-methylscopolamine)
-
This compound
-
Binding buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the binding buffer.
-
Assay Setup: In microcentrifuge tubes, combine the cell membranes, the radioligand at a fixed concentration, and the test compound at various concentrations. For non-specific binding, use a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubation: Incubate the mixture at room temperature for a specified time to allow binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Determine the Ki (inhibition constant) by fitting the data to a one-site competition binding model.
Protocol 3: Neuronal Cell Viability and Neuroprotection Assay
This protocol assesses the potential cytotoxicity of the compound and its ability to protect neuronal cells from a neurotoxic insult (e.g., oxidative stress or excitotoxicity).
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons)
-
Cell culture medium and supplements
-
This compound
-
Neurotoxic agent (e.g., H₂O₂, glutamate, or MPP⁺)
-
MTT or PrestoBlue reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours) to assess for direct cytotoxicity.
-
Neuroprotection: In a separate set of wells, pre-treat the cells with the test compound for a few hours before adding the neurotoxic agent.
-
Viability Assessment: After the incubation period, add the MTT or PrestoBlue reagent to all wells and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. For the neuroprotection assay, compare the viability of cells treated with the neurotoxin alone to those pre-treated with the compound.
The following diagram outlines the general workflow for these in vitro assays.
Caption: General workflow for the in vitro evaluation of Methyl 3-(2-piperidinyl)propanoate HCl.
In Vivo Evaluation Protocols
Positive results from in vitro studies warrant further investigation in animal models of neurodegenerative diseases.
Protocol 4: Evaluation in a Mouse Model of Parkinson's Disease (MPTP-induced)
This protocol is designed to assess the neuroprotective effects of the compound in a well-established toxin-induced model of Parkinson's disease.[7]
Animal Model:
-
Male C57BL/6 mice
Materials:
-
This compound
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)
-
Saline solution
-
Apparatus for behavioral testing (Rotarod, Open field)
Procedure:
-
Acclimatization and Grouping: Acclimatize the mice to the housing conditions and handle them for several days before the experiment. Divide the animals into groups: Vehicle control, MPTP only, and MPTP + Test Compound at different doses.
-
Compound Administration: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) for a pre-treatment period (e.g., 7-14 days) before and during MPTP administration.[7]
-
MPTP Induction: Induce dopaminergic neurodegeneration by administering MPTP (e.g., 20-30 mg/kg, i.p.) daily for 5-7 consecutive days.[7]
-
Behavioral Testing: A few days after the last MPTP injection, conduct behavioral tests to assess motor function:
-
Rotarod Test: Measure the time the mice can stay on a rotating rod to assess motor coordination and balance.
-
Open Field Test: Monitor locomotor activity and exploratory behavior.
-
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect brain tissue.
-
Immunohistochemistry: Stain brain sections for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the loss of dopaminergic neurons.
-
Neuroinflammation Markers: Assess for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).
-
Oxidative Stress Markers: Measure levels of oxidative stress markers in brain homogenates.
-
-
Data Analysis: Compare the behavioral scores and neurochemical data between the different treatment groups using appropriate statistical tests.
Protocol 5: Evaluation in a Rat Model of Alzheimer's Disease (Scopolamine-induced Amnesia)
This protocol evaluates the potential of the compound to ameliorate cognitive deficits in a model of cholinergic dysfunction relevant to Alzheimer's disease.
Animal Model:
-
Male Wistar or Sprague-Dawley rats
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Saline solution
-
Apparatus for behavioral testing (Morris Water Maze, Y-maze)
Procedure:
-
Acclimatization and Grouping: Acclimatize the rats and handle them. Divide them into groups: Vehicle control, Scopolamine only, and Scopolamine + Test Compound at different doses.
-
Compound Administration: Administer the test compound (e.g., orally or i.p.) for a pre-treatment period (e.g., 7-14 days).
-
Cognitive Testing:
-
Morris Water Maze: Train the rats to find a hidden platform in a pool of water. On the test day, administer the test compound, followed by scopolamine (to induce amnesia) about 30-60 minutes before the probe trial (platform removed). Measure the time spent in the target quadrant and the number of platform crossings.
-
Y-maze: Assess short-term spatial memory by measuring the spontaneous alternation behavior in a Y-shaped maze.
-
-
Data Analysis: Analyze the behavioral data to determine if the test compound can reverse the cognitive deficits induced by scopolamine.
The following diagram illustrates the general workflow for these in vivo studies.
Caption: General workflow for the in vivo evaluation of Methyl 3-(2-piperidinyl)propanoate HCl.
Conclusion
This compound represents a promising chemical entity for investigation in the field of neurodegenerative disease research. Its structural similarity to compounds with known activity in the cholinergic system provides a strong rationale for its evaluation as a potential modulator of this critical neurotransmitter pathway. The protocols outlined in these application notes provide a comprehensive framework for a systematic investigation of its in vitro and in vivo properties. Through a rigorous and stepwise approach, researchers can elucidate the mechanism of action and therapeutic potential of this compound, contributing to the development of novel treatments for debilitating neurodegenerative disorders.
References
-
MySkinRecipes. Methyl 3-(piperidin-4-yl)propanoate hydrochloride. Available at: [Link]
-
PubMed. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. Available at: [Link]
-
PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. Available at: [Link]
-
PubMed Central. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases. Available at: [Link]
-
Frontiers. Advances in current in vitro models on neurodegenerative diseases. Available at: [Link]
-
PubMed Central. In vitro Models of Neurodegenerative Diseases. Available at: [Link]
-
National Institutes of Health. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. Available at: [Link]
-
PubMed. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. Available at: [Link]
Sources
- 1. Multitarget Compounds Designed for Alzheimer, Parkinson, and Huntington Neurodegeneration Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methyl 3-(piperidin-4-yl)propanoate hydrochloride [myskinrecipes.com]
- 5. Buy Methyl 3-(3-piperidinyl)propanoate hydrochloride | 874365-37-4 [smolecule.com]
- 6. chemscene.com [chemscene.com]
- 7. Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: Unraveling Enzyme Inhibition with a Classic Assay
An Application Guide to Ellman's Method for the Kinetic Analysis of Piperidine-Based Acetylcholinesterase Inhibitors
The study of enzyme kinetics, particularly the inhibition of acetylcholinesterase (AChE), is a cornerstone of drug discovery for neurodegenerative diseases such as Alzheimer's disease[1][2]. By inhibiting AChE, the enzyme that breaks down the neurotransmitter acetylcholine, the concentration of this vital chemical messenger in the brain can be increased, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions[3][4]. Many potent and clinically significant AChE inhibitors, such as Donepezil, are based on a piperidine scaffold[2][5][6][7].
The method developed by George Ellman in 1961 remains a simple, robust, and widely used colorimetric assay to measure cholinesterase activity[1][3][8]. This application note provides a detailed protocol for utilizing Ellman's method to determine the inhibitory potency of piperidine-based compounds on AChE. We will delve into the causality behind the experimental choices, ensuring a self-validating system for generating reliable and reproducible data.
Principle of the Ellman's Method
The Ellman's assay is an indirect method that quantifies the activity of AChE by measuring the production of a colored compound[1][9]. The process unfolds in two coupled enzymatic and chemical reactions:
-
Enzymatic Hydrolysis : Acetylcholinesterase catalyzes the hydrolysis of the substrate analog, acetylthiocholine (ATCh), into thiocholine and acetate[3][10].
-
Colorimetric Reaction : The liberated thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction cleaves the disulfide bond in DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion[3][11].
The intensity of the yellow color is directly proportional to the amount of thiocholine produced, and thus, to the activity of the AChE enzyme[3][9]. The rate of color formation is monitored by measuring the change in absorbance at 412 nm over time[8][9]. When an inhibitor, such as a piperidine derivative, is present, it binds to AChE, reducing its catalytic activity. This leads to a decreased rate of ATCh hydrolysis and, consequently, a slower rate of yellow color development. By measuring this change in reaction rate at various inhibitor concentrations, the potency of the inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50), can be determined.
Figure 2. Step-by-step experimental workflow for the AChE inhibition assay.
Step-by-Step Methodology
-
Plate Layout: Design the plate layout to include blanks, a 100% activity control (no inhibitor), and a range of inhibitor concentrations. It is recommended to perform all measurements in triplicate.
-
Reagent Addition:
-
Add 125 µL of 0.1 M phosphate buffer (pH 8.0) to each well.
-
Add 25 µL of the serially diluted piperidine inhibitor to the respective test wells. For the 100% activity control wells, add 25 µL of the solvent used for the inhibitor. For blank wells, add 25 µL of buffer.
-
Add 25 µL of the AChE working solution to all wells except the blanks. Add 25 µL of buffer to the blank wells.[12]
-
-
Pre-incubation:
-
Reaction Initiation:
-
Prepare a reaction mix containing DTNB and ATChI. For each 200 µL reaction, you will add 25 µL of DTNB and 25 µL of ATChI. A common approach is to add 50 µL of a solution containing both reagents.[12]
-
Add 25 µL of 10 mM DTNB solution to all wells.
-
To start the reaction, add 25 µL of 75 mM ATChI solution to all wells.[12] The total volume should now be 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate into the reader.
-
Measure the absorbance at 412 nm every minute for 10-15 minutes.[12]
-
Assay Component Summary
| Component | Volume per Well | Final Concentration in Assay |
| 0.1 M Phosphate Buffer (pH 8.0) | 125 µL | ~0.06 M |
| Inhibitor / Solvent | 25 µL | Variable |
| AChE Working Solution | 25 µL | Optimized for linear rate |
| 10 mM DTNB | 25 µL | 1.25 mM |
| 75 mM ATChI | 25 µL | 9.375 mM |
| Total Volume | 200 µL | N/A |
Data Analysis and Interpretation
-
Calculate Reaction Rate (Velocity): For each well, plot absorbance at 412 nm versus time (in minutes). The slope of the linear portion of this curve represents the reaction rate (V) in mAU/min.
-
Calculate Percentage Inhibition: The percentage of AChE inhibition for each inhibitor concentration is calculated using the following formula:
% Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100
Where:
-
V_control is the average reaction rate of the 100% activity control (no inhibitor).
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
-
Determine the IC50 Value:
-
The IC50 is the concentration of an inhibitor required to reduce the activity of an enzyme by half.[14]
-
Plot the calculated % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).[15]
-
Fit the resulting data points to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism).[16][17]
-
The IC50 value is the concentration at which the curve passes through 50% inhibition.[15]
-
Data Recording Template
| Inhibitor Conc. (µM) | log[Inhibitor] | Replicate 1 (mAU/min) | Replicate 2 (mAU/min) | Replicate 3 (mAU/min) | Average Rate (V) | % Inhibition |
| 0 (Control) | N/A | 0 | ||||
| 0.01 | -2.00 | |||||
| 0.1 | -1.00 | |||||
| 1 | 0.00 | |||||
| 10 | 1.00 | |||||
| 100 | 2.00 |
Conclusion and Best Practices
This application note provides a robust framework for assessing the inhibitory potential of piperidine-based compounds against acetylcholinesterase using the Ellman's method. Adherence to the described steps, including careful reagent preparation, appropriate controls, and rigorous data analysis, is paramount for generating high-quality, reproducible results.
Key Considerations for Trustworthy Data:
-
Substrate and DTNB Concentrations: Be aware that a high excess of DTNB relative to the ATCh concentration can potentially inhibit the enzyme, leading to an underestimation of activity. The ratio should be optimized if non-linear kinetics are observed.[8][18]
-
Enzyme Purity and Source: The source and purity of the AChE can influence kinetic parameters. Consistency is key for comparative studies.
-
Linear Range: Ensure that the enzyme concentration used results in a linear increase in absorbance over the measurement period. If the curve plateaus too early, dilute the enzyme solution.
By following this detailed protocol, researchers in drug development and related scientific fields can confidently screen and characterize novel piperidine inhibitors, contributing to the advancement of therapies for neurodegenerative disorders.
References
- BenchChem. (n.d.). Application Notes and Protocols for the Ellman's Assay: Measuring Acetylcholinesterase Inhibition by (S)-Ladostigil.
- BroadPharm. (2022). Ellman's Assay Protocol.
- Kolarich, D., et al. (2007). New findings about Ellman's method to determine cholinesterase activity. PubMed.
- AAT Bioquest. (2021). How do I screen for acetylcholinesterase activity?.
- Scribd. (n.d.). Ellman Esterase Assay Protocol.
- protocols.io. (n.d.). Quantifying Acetylcholinesterase activity in striatal brain tissue with DTNB assay.
- BMG Labtech. (n.d.). Ellman's assay for in-solution quantification of sulfhydryl groups.
- BenchChem. (n.d.). Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8".
- Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. Molecules, 16(4), 2940-2951.
- Ercetin, T., et al. (2020). The effects of some organic solvents on the modified Ellman procedure for the assay of cholinesterases. DergiPark.
- ResearchGate. (n.d.). Colorimetric determination of cholinesterase activities - Ellman's assay.
- Wikipedia. (n.d.). Ellman's reagent.
- ResearchGate. (2025). New Findings about Ellman's Method to Determine Cholinesterase Activity.
- National Center for Biotechnology Information. (n.d.). Acetylcholinesterase Inhibition Assays for High-Throughput Screening.
- Reddit. (2025). Help with determining IC50 for enzyme inhibitors.
- Musil, K., et al. (2020). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Molecules, 25(5), 1098.
- Wikipedia. (n.d.). Acetylcholinesterase inhibitor.
- AAT Bioquest. (n.d.). IC50 Calculator.
- ACS Publications. (n.d.). Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine Hydrochloride and Related Compounds.
- Fisher Scientific. (n.d.). Ellman's Reagent.
- Ogura, H., et al. (1995). Kinetic Study on the Inhibition of Acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine Hydrochloride (E2020). Japanese Journal of Pharmacology, 68(3), 269-275.
- Springer. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination.
- ResearchGate. (2017). Protocol for ellman's reagent?.
- MDPI. (n.d.). Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis.
- edX. (n.d.). IC50 Determination.
- ACS Publications. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values.
Sources
- 1. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 10. scribd.com [scribd.com]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. IC50 Calculator | AAT Bioquest [aatbio.com]
- 15. courses.edx.org [courses.edx.org]
- 16. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
Application Note: Precision Experimental Design for Murine Cognitive Assessment
Introduction: The Crisis of Reproducibility in Behavioral Assays
In drug development and basic neuroscience, cognitive assessment in mice is often the final hurdle before translational studies. However, behavioral data is notoriously noisy. A standard deviation that eclipses the treatment effect is rarely a failure of the molecule; it is a failure of the experimental design.
This guide moves beyond basic "how-to" instructions. It focuses on signal-to-noise optimization . We will cover the three "Gold Standard" assays that form a comprehensive cognitive profile:
-
Morris Water Maze (MWM): Hippocampal-dependent spatial navigation.[1]
-
Novel Object Recognition (NOR): Perirhinal-cortex-dependent recognition memory.
-
Y-Maze Spontaneous Alternation: Prefrontal-cortex-dependent working memory.[2]
Pre-Analytical Phase: The Foundation of Integrity
Expertise Insight: The most significant variable in cognitive testing is not the drug, but the stress level of the animal before the test begins. High cortisol/corticosterone levels block hippocampal LTP (Long-Term Potentiation), effectively masking cognitive enhancement.
The "Tunnel Handling" Imperative
Traditional tail-picking induces acute anxiety and anhedonia, confounding cognitive results. You must adopt Cupping or Tunnel Handling .
-
Protocol: Guide the mouse into a clear acrylic tunnel or scoop them with open hands.
-
Evidence: Mice handled via tunnel show improved exploration and lower anxiety compared to tail-picked mice (Gouveia & Hurst, 2013).[3]
Environmental Standardization
-
Circadian Phase: Test during the dark phase (active cycle) using reverse-light cycle housing for maximum ethological relevance. If testing in light phase, use dim red lighting (<10 lux).
-
Acclimatization: Animals must be moved to the testing anteroom 60 minutes prior to testing to normalize heart rate and respiration.
Workflow Logic
Figure 1: Animal preparation workflow emphasizing the critical handling habituation phase to reduce stress artifacts.
Core Domain 1: Spatial Learning & Memory
Assay: Morris Water Maze (MWM)[1][4]
Mechanism: The MWM forces the mouse to rely on distal visual cues to locate a submerged platform.[1] It is the most robust test for hippocampal spatial memory.
Critical Experimental Parameters
-
Water Temperature: Must be 23°C ± 1°C .
-
Why? Water at 20°C induces hypothermia rapidly in mice, causing motor deficits that look like cognitive failure. Water >26°C reduces the motivation to escape.
-
-
Visual Cues: High-contrast geometric shapes (Star, Square, Triangle) placed outside the tank. These must never move during the acquisition phase.[4]
-
Opacity: Use non-toxic white tempera paint.[5] Milk powder spoils and causes bacterial growth.
Detailed Protocol
Phase 1: Habituation (Day 0)
-
Allow mouse to swim freely for 60s with no platform to acclimate to water.
-
Dry immediately with a heat lamp (prevent hypothermia).
Phase 2: Acquisition (Days 1-4)
-
Trials: 4 trials per day, 15-minute inter-trial interval (ITI).
-
Start Positions: Pseudo-randomized (N, S, E, W) but never the same start twice in a row.
-
Cut-off: 60 seconds.
-
Self-Validating Step: If the mouse fails to find the platform in 60s, gently guide it to the platform and let it stay for 15s. This "teaching" step is crucial for learning.
-
-
Metric: Latency to platform (s).
Phase 3: Probe Trial (Day 5)
-
Remove the platform.
-
Release mouse from the quadrant opposite the target.
-
Record for 60 seconds.
-
Primary Metric: Time spent in Target Quadrant vs. Opposite Quadrant.
Data Interpretation Logic
Figure 2: Decision tree for interpreting MWM data, filtering out motor deficits before assessing cognition.
Core Domain 2: Recognition Memory
Assay: Novel Object Recognition (NOR)[7]
Mechanism: Relies on the mouse's innate preference for novelty. It assesses non-spatial recognition memory (Perirhinal Cortex).
The "Bias" Trap
The most common failure in NOR is Side Bias . If a mouse prefers the left corner naturally, and you place the novel object there, you get a false positive.
-
Correction: You must counterbalance object location and object type across the cohort.
Detailed Protocol
Step 1: Habituation (Day 1-2)
-
10 minutes/day in the empty arena.
-
Goal: Reduce anxiety so exploration is driven by curiosity, not fear.
Step 2: Familiarization (Day 3)
-
Place two identical objects (A + A) in the arena.
-
Allow 10 minutes of exploration.
-
Criteria: Mouse must explore both for >20s total.[6] If <20s, exclude animal.
Step 3: Retention Interval
Step 4: Test (Day 3 or 4)
-
Place one Familiar object (A) and one Novel object (B).
-
Record for 5 minutes (discrimination occurs early; longer times dilute data).
Calculation & Validation
Discrimination Index (DI):
-
Range: -1 to +1.
-
Success: DI > 0.2 (statistically significant preference).
-
Cleaning: Objects and arena must be wiped with 70% ethanol between every animal to remove olfactory trails.
Core Domain 3: Working Memory
Assay: Y-Maze Spontaneous Alternation[2][10][11][12]
Mechanism: Measures the willingness to explore new environments (alternation), requiring working memory to "list" entered arms.[2][8]
Protocol
-
Setup: Three arms (A, B, C) at 120°.
-
Procedure: Place mouse in center.[6][9][10] Allow free exploration for 8 minutes.
-
Scoring: An "Alternation" is a consecutive entry into three different arms (e.g., ABC, BCA, CAB).
-
Invalid: ABA (Re-entry).
-
Metrics
-
Baseline: Normal mice alternate ~70-80%.
-
Impairment: ~50% (Chance level).
Summary of Experimental Parameters
| Parameter | Morris Water Maze (MWM) | Novel Object Rec.[11][5][7] (NOR) | Y-Maze Alternation |
| Cognitive Domain | Spatial Memory (LTM) | Recognition Memory | Working Memory (STM) |
| Brain Region | Hippocampus | Perirhinal Cortex / Hippocampus | Prefrontal Cortex |
| Trial Duration | 60s (Acquisition) | 5-10 min (Test) | 8 min (Single Session) |
| Key Variable | Visual Cues / Temp (23°C) | Object Bias / Odor Cues | Novelty / Anxiety |
| Sample Size (Min) | n=12-15 per group | n=10-12 per group | n=10-12 per group |
| Exclusion Criteria | Floating / Thigmotaxis | Total Exploration < 20s | < 10 Total Entries |
References
-
Vorhees, C. V., & Williams, M. T. (2006). Morris water maze: procedures for assessing spatial and related forms of learning and memory. Nature Protocols. Link
-
Leger, M., et al. (2013). Object recognition test in mice. Nature Protocols. Link
-
Gouveia, K., & Hurst, J. L. (2013). Reducing mouse anxiety during handling: effect of experience with handling tunnels.[3] PLoS One. Link
-
Lueptow, L. M. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. JoVE. Link
-
Kraeuter, A. K., et al. (2019). The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice. Methods in Molecular Biology. Link
Sources
- 1. mmpc.org [mmpc.org]
- 2. researchportal.northumbria.ac.uk [researchportal.northumbria.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 6. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 7. researchgate.net [researchgate.net]
- 8. noldus.com [noldus.com]
- 9. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. geriatri.dergisi.org [geriatri.dergisi.org]
"monitoring reaction progress of piperidine synthesis by TLC"
Application Note: Optimized TLC Strategies for Monitoring Piperidine Synthesis
Part 1: Executive Summary & Scientific Context
The Challenge: The synthesis of piperidine moieties, typically achieved via the catalytic hydrogenation of pyridine derivatives, presents a unique "blind spot" in standard analytical monitoring. While the starting material (pyridine) is aromatic and strongly UV-active, the product (piperidine) is a saturated, aliphatic secondary amine that is effectively transparent to UV light at 254 nm. Furthermore, the increased basicity of the piperidine product leads to severe "tailing" on acidic silica gel, often rendering chromatograms unreadable.
The Solution: This protocol outlines a Dual-Mode Visualization Strategy combined with a Base-Modified Mobile Phase system. By leveraging the differential physicochemical properties of the reactant and product, researchers can establish a self-validating monitoring system that confirms both the consumption of starting material and the formation of the specific amine product.
The Chemical Transformation
The reduction of pyridine to piperidine involves the saturation of the aromatic ring, typically using catalysts such as Rhodium (Rh), Palladium on Carbon (Pd/C), or Platinum (Pt) under hydrogen pressure.
Key Analytical Shift:
-
Reactant (Pyridine):
hybridized Nitrogen Aromatic UV Active . -
Product (Piperidine):
hybridized Nitrogen Aliphatic UV Inactive (Transparent).
Part 2: Methodology & Mobile Phase Engineering
Stationary Phase Selection
Standard Silica Gel 60
Mobile Phase Engineering (The "Basicity" Factor)
To prevent tailing, the mobile phase must be modified with a volatile base that competes for the silanol sites.
-
Standard System (Not Recommended): Hexane / Ethyl Acetate.[1] Result: Product remains at baseline or streaks.
-
Optimized System A (General): Dichloromethane (DCM) / Methanol (
to ) + 1% Triethylamine (TEA) or 1% . -
Optimized System B (Lipophilic Analogs): Hexane / Ethyl Acetate (
) + 1% Triethylamine (TEA) .
Expert Insight: Pre-washing the TLC plate with the mobile phase (eluting it blank once) and drying it before use can further neutralize highly active silanol sites for critical separations.
Visualization Strategy (The "Traffic Light" System)
Since the product is invisible under UV, a chemical stain is mandatory.
| Detection Method | Pyridine (Start) | Piperidine (Product) | Mechanism |
| UV Light (254 nm) | Dark Spot (Strong Absorption) | Invisible (No Absorption) | |
| Ninhydrin Stain | Weak / No Stain | Pink / Purple / Red | Reaction with free secondary amine to form Ruhemann's purple. |
| Dragendorff's | Orange (Variable) | Orange Precipitate | Formation of ion pair with heavy metal complex ( |
| Iodine Chamber | Yellow/Brown | Yellow/Brown | Reversible adsorption of Iodine vapor. |
Part 3: Experimental Protocol
Safety Note: Piperidine is a toxic, flammable liquid and a controlled precursor in some jurisdictions. Handle all reagents in a fume hood.
Step 1: Sample Preparation (Mini-Workup)
Do not spot the crude reaction mixture directly if it contains active metal catalysts (Pd/C, Rh), as they can ignite solvent vapors on the TLC plate or catalyze reactions on the silica.
-
Take a 50
aliquot of the reaction mixture. -
Filter through a small plug of Celite or cotton into a GC vial to remove the solid catalyst.
-
Dilute with 500
of DCM or Methanol.
Step 2: Plate Layout (The Co-Spot)
A 3-lane system is required to verify the "disappearance" of the UV spot and the "appearance" of the stain spot.
-
Lane 1: Starting Material (SM) Standard.
-
Lane 2: Co-spot (SM + Reaction Mixture).
-
Lane 3: Reaction Mixture (RM).
Step 3: Elution & Visualization Workflow[3]
Figure 1: Decision logic for monitoring the aromatic-to-aliphatic reduction. The disappearance of UV activity is the primary indicator of conversion, validated by the appearance of the amine stain.
Part 4: Data Interpretation & Troubleshooting[4]
The "Disappearing Act"
A successful reaction is characterized by the inversion of detection :
-
Before Reaction: Spot is UV(+) / Ninhydrin(-).
-
After Reaction: Spot is UV(-) / Ninhydrin(+).
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Streaking / Tailing | Interaction with Silanols.[3] | Increase TEA concentration to 2-3%. Ensure TEA is fresh. |
| "Ghost" Spots | TEA remaining on plate. | Dry the plate with a heat gun before staining. TEA can react with Ninhydrin. |
| Two Product Spots | Salt formation or Stereoisomers. | The product may exist as a free base and a salt (if acid was used). Basify the aliquot with NaOH before spotting. |
| No Staining | Product is tertiary? | If the piperidine is N-alkylated, Ninhydrin may be weak. Switch to Dragendorff’s Reagent or Iodine . |
Part 5: References
-
Reaction Mechanism & Catalysis:
-
Analytical Methodologies (TLC & Stains):
-
Mobile Phase Optimization:
-
Effect of Triethylamine (TEA) on the Retention in RPLC (Applicable to TLC).[3] Pharma Growth Hub.
-
Mobile Phase with Triethylamine for Basic Compounds. Chromatography Forum.
-
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Dragendorff's reagent - Wikipedia [en.wikipedia.org]
"use of Methyl 3-(2-piperidinyl)propanoate hydrochloride in structure-activity relationship studies"
Application Note: High-Precision SAR Profiling of Methyl 3-(2-piperidinyl)propanoate Hydrochloride
Executive Summary
This compound (M3P-HCl) represents a pivotal "Janus-faced" scaffold in medicinal chemistry. Structurally, it serves as a homologous probe to methylphenidate (Ritalin) and a direct biosynthetic precursor to quinolizidine alkaloids (e.g., lupinine, matrine).[1] Its utility in Structure-Activity Relationship (SAR) studies lies in its unique reactivity profile: as a hydrochloride salt, it remains a stable open-chain
This guide details the protocols for leveraging M3P-HCl in drug discovery, focusing on controlling this cyclization "switch" to generate diverse libraries for CNS target validation and peptidomimetic design.[1]
Technical Deep Dive: The Cyclization "Switch"
The critical feature of M3P-HCl is the equilibrium between its open-chain form and the bicyclic lactam. Understanding this causality is essential for experimental design.[1]
-
The Open Chain (HCl Salt): In acidic media (pH < 7), the piperidine nitrogen is protonated (
), preventing nucleophilic attack on the ester carbonyl.[1] This form mimics the pharmacophore of dopamine reuptake inhibitors, maintaining the distance between the cationic nitrogen and the ester moiety.[1] -
The Bicyclic Lactam (Free Base): Upon neutralization (pH > 8), the amine becomes nucleophilic.[1] Due to the favorable entropy of forming a 6,6-fused system, the molecule cyclizes to octahydro-2H-quinolizin-4-one .
Expert Insight: In SAR studies, unintentional cyclization is a common failure mode.[1] All binding assays for the open-chain form must be conducted in buffered systems (pH 7.0–7.[1]4) where the protonated species is favored, or derivatized at the nitrogen (N-alkylation) to permanently block cyclization.[1]
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways and SAR decision points for M3P-HCl.
Figure 1: Divergent pathways for M3P-HCl based on pH control, leading to distinct pharmacological scaffolds.
Protocol 1: Synthesis of the Quinolizidinone Scaffold (Self-Validation)
This protocol serves as a quality control step.[1] If your starting material does not cyclize efficiently under these conditions, the purity or structural integrity of the M3P-HCl is compromised.[1]
Objective: To convert M3P-HCl into the bicyclic lactam octahydro-2H-quinolizin-4-one for use as a rigid SAR control.
Materials:
-
Methyl 3-(2-piperidinyl)propanoate HCl (1.0 eq)
-
Triethylamine (Et3N) (1.2 eq)[1]
-
Methanol (anhydrous)[1]
-
TLC plates (Silica gel 60 F254)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 500 mg of M3P-HCl in 10 mL of anhydrous methanol in a round-bottom flask. The solution should be clear.
-
Neutralization: Add Triethylamine (1.2 eq) dropwise while stirring at room temperature (25°C).
-
Reflux: Heat the mixture to reflux (65°C) for 4 hours.
-
Monitoring: Check TLC (Eluent: 10% MeOH in DCM). The starting material (ninhydrin active, polar) should disappear, replaced by a less polar, ninhydrin-inactive spot (the lactam).[1]
-
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in DCM and wash with water (to remove Et3N salts).[1] Dry the organic layer over MgSO4 and concentrate.[1]
-
Validation: Analyze via 1H-NMR.
-
Diagnostic Signal: Disappearance of the methyl ester singlet (~3.6 ppm) and the appearance of broad multiplets characteristic of the bicyclic bridgehead protons.[1]
-
Protocol 2: Comparative Binding Affinity Assay (DAT/NET)
This protocol evaluates the open-chain form as a homolog of methylphenidate.[1]
Objective: Determine the
Expert Insight: Because the free base cyclizes, all dilutions must be kept acidic or neutral until the moment of incubation.
Reagents:
-
[3H]-WIN 35,428 (Radioligand for DAT)[1]
-
Rat striatal membrane preparations[1]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4 (Strictly controlled).[1]
Methodology:
-
Stock Preparation: Prepare a 10 mM stock of M3P-HCl in 1 mM HCl (not water or DMSO alone).[1] This low pH prevents premature cyclization during storage.[1]
-
Dilution: Serially dilute the stock into the Assay Buffer immediately prior to use.
-
Critical Step: Do not let the diluted solution sit for >30 minutes before adding to the membrane preparation.
-
-
Incubation: Incubate membranes (20 µg protein) with [3H]-WIN 35,428 (5 nM) and varying concentrations of M3P-HCl (
to M) for 2 hours at 4°C.-
Note: Incubation at 4°C minimizes metabolic degradation and unwanted chemical cyclization during the assay window.[1]
-
-
Filtration: Rapidly filter through GF/B filters pre-soaked in 0.5% polyethylenimine.
-
Data Analysis: Plot displacement curves. A lack of displacement often indicates that the compound cyclized to the inactive lactam form before binding.[1]
Data Presentation & SAR Logic
The following table summarizes the expected physicochemical shifts between the two forms, crucial for interpreting SAR data.
| Property | Open Chain (HCl Salt) | Bicyclic Lactam (Free Base) | SAR Implication |
| Formula | C9H17NO2 · HCl | C8H13NO | Loss of Methanol (MeOH) upon cyclization.[1] |
| MW | 207.7 g/mol | 139.2 g/mol | Significant mass drop; distinct MS profile.[1] |
| Polarity (LogP) | Low (Hydrophilic) | High (Lipophilic) | Lactam crosses BBB more easily; Open chain requires active transport or prodrug.[1] |
| H-Bonding | Donor (NH) & Acceptor (CO) | Acceptor only (Lactam CO) | Open chain binds anionic pockets (e.g., Asp residue in DAT).[1] |
| Stability | Stable in Solid/Acid | Stable in Neutral/Base | pH of assay buffer dictates the active species.[1] |
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 566577, Methyl 3-(2-piperidinyl)propanoate. Retrieved from [Link][1]
-
MDPI. (2021). Synthesis of Quinolizidinone Derivatives via Cyclization. Molecules. Retrieved from [Link]
-
ResearchGate. (2018).[1] 4H-Quinolizin-4-one Derivatives: Synthesis and Analysis. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. KEGG PATHWAY Database [genome.jp]
- 4. Synthesis of Cyclobutane‐Containing Tricyclic β‐Lactams Based on a Saturated Scaffold Enabled by Iron‐catalysed [2 + 2]‐Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102070513A - Synthesis method of 1-teriary butoxy carbonyl-4-piperidone - Google Patents [patents.google.com]
Troubleshooting & Optimization
"optimizing N-alkylation of piperidine derivatives"
Technical Support Center: Optimizing N-Alkylation of Piperidine Derivatives
Executive Summary & Strategic Decision Making
N-alkylation of piperidine derivatives is a foundational transformation in medicinal chemistry, yet it is frequently plagued by two opposing failure modes: incomplete conversion (due to steric hindrance or poor nucleophilicity) and over-alkylation (formation of quaternary ammonium salts).
As a researcher, your first decision is not which base to use, but which mechanistic pathway fits your substrate. Do not default to
Method Selection Decision Matrix
Figure 1: Strategic decision tree for selecting the optimal N-alkylation pathway.
Protocol A: Direct Alkylation (The "Cesium Effect" Protocol)
Context: Best for primary alkyl halides where reductive amination is impossible. Common Pitfall: Formation of bis-alkylated quaternary salts.
The Theory: Why Cesium?
While
Optimized Workflow
Reagents:
-
Piperidine derivative (1.0 equiv)
-
Alkyl Halide (1.0 - 1.1 equiv) — Do not use excess.
-
Base:
(2.0 equiv) or DIPEA (for soluble organic bases) -
Additive: TBAI or KI (0.1 equiv) — The Finkelstein Catalyst.
-
Solvent: MeCN (Preferred) or DMF (if solubility is critical).
Step-by-Step Protocol:
-
Dissolution: Dissolve piperidine and base in anhydrous MeCN (0.2 M).
-
Activation (Optional): If using an alkyl chloride or bromide, add 10 mol% KI. This converts the halide to a more reactive iodide in situ (Finkelstein reaction).
-
Controlled Addition: Cool to 0°C. Add the alkyl halide dropwise over 30 minutes. High local concentration of electrophile promotes quaternary salt formation.
-
Reaction: Warm to RT. Monitor by LCMS.[1]
-
Tip: If reaction stalls at 50% conversion, do not add more alkyl halide immediately. Add more base or heat slightly.[2]
-
Troubleshooting Guide: Alkylation
| Symptom | Probable Cause | Corrective Action |
| Quaternary Salt Formation | Excess alkyl halide or fast addition. | Use Reductive Amination instead. If |
| Low Conversion (<50%) | Poor nucleophilicity of piperidine. | Switch solvent to DMF (increases nucleophilicity). Add 0.5 eq LiCl (disrupts aggregates). |
| Poly-alkylation (if primary amine) | Stop. | |
| Product stuck in DMF | DMF is hard to remove. | Dilute reaction 10x with water, extract with |
Protocol B: Reductive Amination (The "High Fidelity" Method)
Context: The gold standard for avoiding over-alkylation. Mechanism: Formation of an iminium ion followed by irreversible reduction.
The Theory: Reductant Choice
Never use
- (STAB): The standard. Mild, tolerates functional groups, does not reduce aldehydes/ketones rapidly.
- : Toxic, but effective at lower pH. Use only if STAB fails.
Optimized Workflow
Reagents:
-
Piperidine (1.0 equiv)
-
Aldehyde/Ketone (1.1 - 1.2 equiv)
-
Reductant:
(1.5 equiv) -
Solvent: DCE (1,2-Dichloroethane) or DCM.
-
Additive: Acetic Acid (1-2 drops or 1.0 equiv).
Step-by-Step Protocol:
-
Imine Formation: Mix piperidine and aldehyde in DCE. Add Acetic Acid. Stir for 30-60 mins at RT. Allowing the imine/hemiaminal to form before adding reductant is crucial for hindered substrates.
-
Reduction: Add
in one portion. -
Quench: Quench with saturated
. -
Workup: Extract with DCM.
Troubleshooting Guide: Reductive Amination
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Aldehyde remains) | Imine formation is unfavorable. | Add |
| Alcohol Byproduct | Direct reduction of carbonyl. | You used |
| Product is water soluble | Product lost during aqueous workup. | Do not use aqueous workup. Evaporate solvent, load crude on SCX-2 (cation exchange) cartridge, wash with MeOH, elute with |
Purification & Analysis
Isolating tertiary amines from secondary amines and quaternary salts is a common bottleneck.
Acid-Base Extraction Workflow
Figure 2: Acid-Base extraction strategy for purifying tertiary amines.
Key Analytical Check:
-
1H NMR: Look for the disappearance of the signal adjacent to the piperidine nitrogen (typically shifts from ~2.6 ppm to ~2.2-2.4 ppm upon alkylation).
-
Quaternary Salts: Distinctive downfield shift (3.0 - 3.5 ppm) and often insoluble in
(requires or ).
FAQs
Q: Can I use "Borrowing Hydrogen" methods for piperidines?
A: Yes, this is an excellent "green" alternative if you have the alcohol starting material. It uses Ruthenium or Iridium catalysts (e.g.,
Q: My piperidine has a Boc-protected amine elsewhere. Will the alkylation conditions remove it?
A:
Q: Why is my yield low when using alkyl chlorides? A: Alkyl chlorides are poor electrophiles. Always add Sodium Iodide (NaI) or Potassium Iodide (KI) (0.1 - 0.5 equiv) to the reaction. This facilitates the Finkelstein reaction , generating the highly reactive alkyl iodide in situ.
References
-
Direct N-alkylation of amines with alcohols. Chemical Reviews, 2010. Link
-
Reductive Amination: A Practical Guide. Journal of Organic Chemistry, 1996. Link
-
Cesium Carbonate in Organic Synthesis. Synlett, 2006. Link
-
Optimization of N-alkylation of piperazine derivatives. BenchChem Technical Notes, 2025. Link
Sources
Technical Support Center: Piperidine Synthesis & Functionalization
Topic: Preventing Over-Alkylation in Piperidine Synthesis Department: Chemical Process Development & Optimization Lead Scientist: Dr. Aris Thorne, Senior Application Scientist
The Core Challenge: The Nucleophilicity Trap
Why does this happen? The synthesis and functionalization of piperidine rings present a classic organic chemistry paradox: Product Activation.
When you alkylate a primary amine (or the secondary amine of a piperidine ring), the resulting product is often more nucleophilic than the starting material. The alkyl group acts as an electron-donating group (via induction), increasing the electron density on the nitrogen lone pair. Consequently, the product competes for the remaining alkylating agent faster than the starting material, leading to mixtures of secondary, tertiary, and quaternary ammonium salts (over-alkylation).
This guide provides three engineered workflows to bypass this thermodynamic trap.
Workflow A: Ring Construction (Cyclization)
Scenario: You are synthesizing the piperidine ring from a primary amine and a 1,5-dihalide (e.g., 1,5-dibromopentane). The Issue: Instead of closing the ring, the amine reacts with two separate alkyl chains, forming linear oligomers or polymers.
The Solution: The Ruggli-Ziegler Dilution Principle
To favor intramolecular cyclization (ring closure) over intermolecular reaction (polymerization), you must manipulate the reaction kinetics via High Dilution .
Experimental Protocol: High-Dilution Cyclization
-
Standard Concentration: 0.01 M to 0.05 M (final concentration).
-
Solvent System: Acetonitrile (polar aprotic) or Toluene (if high heat is needed).
-
Base: Potassium Carbonate (
) or DIPEA (Hünig's base).
Step-by-Step Procedure:
-
The Heel: Place the base (3.0 equiv) and solvent (50% of total volume) in a round-bottom flask equipped with a reflux condenser and vigorous stirring. Heat to reflux.
-
The Feed: Dissolve your primary amine (1.0 equiv) and 1,5-dihalopentane (1.0 equiv) in the remaining solvent.
-
The Addition: Using a syringe pump , add the Feed solution to the Heel extremely slowly (over 8–12 hours).
-
Why? This keeps the instantaneous concentration of the electrophile and nucleophile near zero. The amine molecule "sees" its own tail (the other end of the alkyl chain) much more often than it encounters a new alkyl chain.
-
-
The Cook: After addition, reflux for an additional 4 hours.
Visualization: Kinetic Competition
Caption: Kinetic competition between polymerization (red) and cyclization (green) controlled by dilution.
Workflow B: N-Functionalization (The Gold Standard)
Scenario: You have an existing piperidine ring and need to add an alkyl group (R) to the nitrogen. The Issue: Direct alkylation with R-Br leads to quaternary salts.
The Solution: Reductive Amination (Abdel-Magid Protocol)
Avoid alkyl halides entirely. React the piperidine with an aldehyde/ketone to form an iminium ion, then reduce it in situ. This is self-limiting because the intermediate iminium ion is the only species that gets reduced.
Comparative Data: Reducing Agents
| Reducing Agent | Reactivity | Selectivity | Risk of Over-Alkylation | Recommended Use |
| Sodium Triacetoxyborohydride (STAB) | Mild | High | Lowest | Standard Protocol |
| Sodium Cyanoborohydride ( | Moderate | High | Low | Toxic (HCN risk) |
| Sodium Borohydride ( | Strong | Low | Moderate | Reduces ketones too fast |
Experimental Protocol: STAB Reductive Amination
Reference: Abdel-Magid, A. F., et al. J. Org.[1][2][3] Chem. 1996, 61, 3849-3862.[2][3]
-
Mix: In a dry flask, combine piperidine (1.0 equiv) and the aldehyde/ketone (1.1 equiv) in 1,2-Dichloroethane (DCE) or THF.
-
Acidify (Optional): If using a ketone, add Acetic Acid (1.0 equiv) to catalyze iminium formation.
-
Reduce: Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) in one portion.
-
Note: STAB reduces the iminium ion faster than the aldehyde, preventing side reactions.
-
-
Monitor: Stir at room temperature for 2–4 hours. Monitor by TLC (disappearance of amine).
-
Quench: Add saturated aqueous
. Extract with DCM.
Visualization: The Chemoselective Pathway
Caption: The Abdel-Magid protocol ensures the hydride attacks the iminium ion, not the carbonyl.
Workflow C: Protection Strategies (The "Guaranteed" Route)
Scenario: You need to synthesize a complex piperidine scaffold and cannot risk any side reactions. The Issue: Direct manipulation is too messy.
The Solution: Boc-Protection Strategy
By converting the amine to a carbamate (Boc), you completely nullify the nucleophilicity of the nitrogen. This allows you to perform chemistry elsewhere on the molecule or purify the intermediate before a controlled alkylation.
Protocol
-
Protection: React piperidine with
(Di-tert-butyl dicarbonate) and in DCM.-
Result: N-Boc-Piperidine (Non-nucleophilic).[4]
-
-
Functionalization: Perform desired chemistry on the carbon skeleton.
-
Deprotection: Treat with TFA/DCM (1:1) or HCl/Dioxane.
-
Controlled Alkylation: Proceed with Reductive Amination (Workflow B) immediately after deprotection.
Troubleshooting & FAQs
Q: I am using a highly reactive alkyl halide (e.g., Benzyl Bromide) and cannot use reductive amination. How do I stop at the tertiary amine? A: If you must use direct alkylation:
-
Stoichiometry: Use a slight deficit of the alkyl halide (0.8 equiv to 1.0 equiv amine). It is easier to recover unreacted starting material than to separate quaternary salts.
-
Base Choice: Use a weak inorganic base like
or rather than a soluble organic base. The heterogeneity can slow down the reaction. -
Temperature: Run the reaction at
. Lower temperatures increase the selectivity difference between the starting amine and the product.
Q: In the cyclization reaction (Workflow A), I am still seeing oligomers despite using a syringe pump. A: Check your absolute concentration . "Slow addition" only works if the "Heel" volume is large enough. Ensure the final concentration after full addition does not exceed 0.05 M. If solubility is an issue, increase the temperature, not the concentration.
Q: My reductive amination (Workflow B) stalled. The imine formed, but it won't reduce. A: This often happens with sterically hindered ketones.
-
Fix: Switch from STAB to Sodium Cyanoborohydride (
) at pH 6 (maintain pH with acetic acid). It is smaller and stronger, though more toxic. -
Alternative: Add a Lewis Acid catalyst like
(Titanium isopropoxide) to force the imine formation to completion before adding the reducing agent.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][3][5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][3][5][6][7] Studies on Direct and Indirect Reductive Amination Procedures.[2] The Journal of Organic Chemistry.[5]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reagent Guides: Avoiding Over-alkylation. ACS Green Chemistry Institute.
-
Ruggli, P. (1912). Die Verdünnungsprinzip bei der Cyclisierung. (Foundational text on High Dilution Principle). See also: Macrocyclization Strategies. Royal Society of Chemistry.
-
Master Organic Chemistry. (2017). Reductive Amination: The Safe Alternative to Alkylation.[8]
Sources
- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. Sodium triacetoxyborohydride [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
"challenges in scaling up piperidine synthesis"
Status: Online | Operator: Senior Application Scientist (Process Chemistry)** Topic: Troubleshooting Industrial Hydrogenation & Isolation of Piperidine
Introduction: From Bench to Pilot Plant
Welcome. If you are reading this, you are likely transitioning a pyridine-to-piperidine reduction from a 100mL Parr reactor to a 50L+ pilot vessel. You have likely encountered one of three critical bottlenecks: thermal runaway (the "heat kick"), catalyst death (poisoning), or the azeotropic wall during isolation.
This guide is not a textbook. It is a troubleshooting manual designed to address the specific failure modes of scaling up heterocyclic amine synthesis.
Module 1: Thermodynamics & Safety (The "Heat Kick")
Q: "Why does my reactor temperature spike uncontrollably during the pyridine-to-piperidine reduction, even with the jacket set to -10°C?"
A: You are fighting a massive enthalpy deficit. The hydrogenation of pyridine is highly exothermic, releasing approximately -193.8 kJ/mol .[1]
-
The Trap: On a gram scale, heat dissipation is rapid. On a kilo scale, the surface-area-to-volume ratio drops, and heat generation outpaces removal.
-
The Causality: The reaction rate is often zero-order with respect to the substrate concentration at high pressures but first-order with respect to hydrogen pressure. If you pressurize the headspace with H₂ before the system is at thermal equilibrium, the reaction ignites globally, overwhelming the cooling capacity.
Protocol: The "Starve-Feed" Hydrogenation Method Do not use a batch charge of Hydrogen. Use a semi-batch uptake limit.
-
Charge: Load Pyridine, Catalyst (e.g., 5% Rh/C or Pd/C), and Solvent (Acetic Acid/Methanol).
-
Inert: Purge with N₂ (
). -
Heat: Bring internal temperature to operating setpoint (e.g., 50°C) under Nitrogen.
-
Feed: Introduce H₂ via a mass flow controller (MFC).
-
Interlock: Link the H₂ feed valve to the internal temperature probe. If
, the H₂ valve shuts .
Visualization: Safety Interlock Logic
Figure 1: Critical safety control loop for exothermic hydrogenation. The hydrogen supply must be the slave to the temperature master.
Module 2: Catalyst Management (Life Cycle & Selectivity)
Q: "Our Pd/C catalyst shows significant activity loss after just two recycles. How do we extend catalyst life?"
A: You are likely experiencing amine poisoning .
Piperidine is a secondary amine and a strong base (
The Solution: Acidic Media Conducting the hydrogenation in an acidic solvent (e.g., Glacial Acetic Acid or water with 1 eq. H₂SO₄) protonates the piperidine as it forms.
-
Mechanism: Piperidinium ions (
) do not coordinate effectively to the metal surface, leaving the active sites free for the neutral pyridine substrate.
Catalyst Selection Guide
| Catalyst | Pressure Req. | Selectivity | Poison Resistance | Best For |
| 5% Rh/C | Low (1-5 bar) | High | Moderate | High-value, mild conditions. Expensive. |
| 5% Pd/C | Medium (5-20 bar) | High | Low (Prone to amine poisoning) | Standard industrial use (requires acidic media). |
| PtO₂ (Adams) | Low (1-3 bar) | Very High | High | Bench scale; often too costly for bulk scale. |
| Raney Nickel | High (50+ bar) | Moderate | High | Lowest cost. Pyrophoric handling risks. |
Module 3: Purification & Isolation (The Azeotrope Problem)
Q: "We cannot break the piperidine-water azeotrope using standard distillation. The distillate is consistently wet (~35% water)."
A: Piperidine and water form a positive azeotrope (boiling point
Scalable Solutions:
-
Azeotropic Distillation (Entrainer Method):
-
Add Toluene to the wet piperidine mixture.
-
Toluene forms a ternary azeotrope with water and piperidine (or a binary with water) that boils lower than the piperidine-water azeotrope.
-
Water is carried over in the distillate, and dry piperidine remains in the pot (or is distilled subsequently).
-
-
Caustic Drying (Chemical Method):
-
Treat the wet distillate with solid NaOH or KOH pellets.
-
Piperidine is immiscible with concentrated caustic solution. The mixture will separate into two layers: an upper organic layer (Dry Piperidine) and a lower aqueous layer (Caustic/Water).
-
Workflow: Azeotropic Drying with Toluene
Figure 2: Continuous water removal using a Dean-Stark trap or decanter setup with Toluene as the entrainer.
Module 4: Advanced Synthesis (Chiral Challenges)
Q: "Chemical reduction of 3-substituted pyridines yields a racemic mixture. How do we achieve enantiopurity at scale?"
A: Heterogeneous hydrogenation destroys the aromaticity, creating a chiral center at C3 (and potentially C2/C4). Metal catalysts generally yield racemates unless expensive chiral ligands (e.g., Ir-P,N complexes) are used.
The Green Alternative: Biocatalysis For scale-up, Imine Reductases (IREDs) or Transaminases are becoming the standard for chiral piperidines.
-
Advantage: 100% Enantiomeric Excess (ee) without heavy metal waste.
-
Scale-up Note: Requires pH control and cofactor recycling (NADPH).
References
-
Thermodynamics of Hydrogenation
-
Azeotrope Data
-
Wikipedia / CRC Handbook of Chemistry and Physics. "Binary Azeotropes of Water (Piperidine)." Link
-
-
Catalyst Poisoning & Mechanisms
-
Safety in Hydrogenation
-
University of Wisconsin-Madison. "Hazards associated with laboratory scale hydrogenations." Link
-
-
Chiral Synthesis
-
University of Liverpool. "Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation." Link
-
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
Technical Support Center: Optimization of Piperidine Michael Additions
Introduction: The Deceptive Simplicity of Aza-Michael Additions
The conjugate addition of piperidines to electron-deficient alkenes (aza-Michael addition) is theoretically straightforward. However, in practice, researchers often encounter "phantom yields"—where TLC shows full conversion, but isolated yields are poor—or stalled reactions.
This guide moves beyond basic textbook mechanisms to address the thermodynamic traps and kinetic bottlenecks specific to secondary cyclic amines.
Module 1: The Thermodynamic Trap (Reversibility)
The most common cause of low yield in piperidine Michael additions is not a failure to react, but the reversibility of the reaction (Retro-Michael). Piperidine is a good nucleophile, but it is also a stable leaving group.
The Problem: Thermal Instability
The product (
Diagnostic Check:
-
Does the reaction look complete on TLC at RT but "degrade" upon heating or distillation?
-
Does the yield drop significantly after recrystallization in hot solvent?
Protocol 1: Thermodynamic Control
Objective: Shift equilibrium toward the adduct without thermal forcing.
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 20°C – 40°C | Avoids overcoming the activation energy for the retro-Michael elimination. |
| Concentration | High (>1.0 M) or Neat | Michael addition is bimolecular; higher concentration favors the forward reaction (Le Chatelier’s principle). |
| Solvent | "On-Water" or Solvent-Free | Hydrophobic effects on water surfaces accelerate the reaction by aggregating organic reactants, stabilizing the transition state via H-bonding. |
Module 2: Overcoming Steric & Electronic Deactivation
If your piperidine is substituted (e.g., 2,6-dimethylpiperidine) or the Michael acceptor is
The Solution: Lewis Acid Catalysis (CAN or Silica)
Strong bases often cause polymerization. Mild Lewis acids or surface-active catalysts are superior for activating the electrophile without destroying it.
Protocol 2: Cerium(IV) Ammonium Nitrate (CAN) Catalysis
Best for: Sterically hindered substrates or electron-rich alkenes.
-
Setup: Dissolve Michael acceptor (1.0 equiv) and Piperidine derivative (1.1 equiv) in water (or MeCN:H2O 1:1 if insoluble).
-
Catalyst: Add 5 mol% CAN (Ceric Ammonium Nitrate) .
-
Reaction: Stir at Room Temperature. Monitor by TLC.[1]
-
Note: The Ce(IV) acts as a Lewis acid, coordinating to the carbonyl oxygen, lowering the LUMO energy of the alkene.
-
-
Quench: Extract with Ethyl Acetate. The catalyst remains in the aqueous phase.
Protocol 3: Silica Gel Surface Catalysis (The "Green" Method)
Best for: General synthesis, avoiding work-up losses.
-
Activation: Reactants are adsorbed onto activated Silica Gel (
). -
Mechanism: The silanol groups (
) act as weak Brønsted acids, activating the carbonyl, while the porous surface brings reactants into high proximity. -
Procedure:
-
Mix amine (1.0 mmol) and acceptor (1.0 mmol) neat.
-
Add Silica Gel (200-400 mesh, approx 0.5g/mmol).
-
Stir solid mixture at RT (or mild heat 40°C).
-
Elution: Wash the silica pad with EtOAc to isolate the product.
-
Module 3: Visualization of Troubleshooting Logic
The following decision tree helps you identify whether your issue is Kinetic (reaction won't go) or Thermodynamic (product falls apart).
Caption: Decision tree for diagnosing yield loss in aza-Michael additions. Blue nodes indicate actionable protocols.
Module 4: Workup & Isolation (The "Hidden" Loss)
Piperidine adducts are tertiary amines . They are basic. A common error is performing a standard acidic wash (to remove excess piperidine) which inadvertently protonates the product, pulling it into the aqueous waste layer.
Critical Checkpoints:
-
pH Sensitivity: If you wash with 1M HCl, your product (
) will form a salt and dissolve in water. -
Hydrolysis: If the Michael acceptor was an ester (e.g., ethyl acrylate), strong acidic/basic workup can hydrolyze the ester, leading to a zwitterionic amino-acid which is water-soluble and hard to isolate.
Recommended Isolation Protocol:
-
Evaporation: If using volatile Michael acceptors (e.g., acrylonitrile, methyl acrylate), simply evaporate the excess reagents under high vacuum. Do not perform an aqueous workup if possible.
-
Silica Filtration: If reagents are non-volatile, dilute the crude mixture in 10% EtOAc/Hexanes and pass through a short pad of silica. The polar amino-product will often stick slightly more than the starting materials, or can be eluted with a more polar gradient.
-
Acid/Base Extraction (Only if necessary):
-
Extract product into 1M HCl.
-
Wash aqueous layer with ether (removes neutral impurities).
-
Basify aqueous layer to pH 12 (using NaOH).
-
Extract back into DCM.
-
FAQ: Specific Troubleshooting Scenarios
Q: I am using 2,2,6,6-tetramethylpiperidine (TMP) and getting 0% yield with methyl acrylate. Why?
A: TMP is extremely sterically hindered and acts as a base, not a nucleophile. It will likely deprotonate the
Q: My product turns into a brown tar upon rotary evaporation. A: This suggests polymerization of the unreacted Michael acceptor initiated by the amine product.
-
Fix: Add a radical inhibitor (e.g., Hydroquinone) to the reaction mixture.
-
Fix: Ensure complete consumption of the Michael acceptor before workup (use slight excess of amine).
Q: Can I use acidic alumina instead of silica? A: Yes. Acidic alumina is excellent for aza-Michael additions.[2] It acts as a solid-state Lewis acid. It is particularly useful for "solvent-free" protocols where reactants are mixed with the alumina and allowed to stand.
References
-
Mechanism & Reversibility
-
Rulev, A. Y. (2011). Aza-Michael reaction: achievements and prospects. Russian Chemical Reviews, 80(3), 197. Link
- Note: Detailed discussion on the retro-Michael equilibrium and thermodynamic control.
-
-
Silica Gel Catalysis
-
Ranu, B. C., & Banerjee, S. (2005). Significant rate acceleration of the aza-Michael reaction in water. Tetrahedron Letters, 46(5), 819-822. Link
- Note: Establishes the "on-w
-
-
Lewis Acid (CAN)
-
Solid Lithium Perchlorate (Solvent-Free)
Sources
- 1. Silica Sulfuric Acid Promotes Aza-Michael Addition Reactions under Solvent-Free Condition as a Heterogeneous and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition [organic-chemistry.org]
Technical Support Center: TLC Visualization of Piperidine Compounds
Topic: Optimization & Troubleshooting of KMnO₄ Staining for Piperidine Derivatives Department: Application Science & Technical Support Document ID: TS-TLC-KMN04-PIP-001
Introduction: Why KMnO₄ for Piperidines?
While Ninhydrin is the traditional "gold standard" for amines, Potassium Permanganate (KMnO₄) is an indispensable tool in the analysis of piperidine compounds for specific reasons. Piperidines are secondary amines; however, in drug discovery, they are often intermediates in complex syntheses where you must monitor not just the amine, but also the consumption of oxidizable precursors (alkenes, alcohols, aldehydes) or the formation of impurities.
KMnO₄ is a "Universal Oxidizable" Stain. unlike Ninhydrin, which reacts specifically with the nitrogen, KMnO₄ reacts with any functional group capable of reducing Mn(VII). This makes it superior for assessing the overall purity of a reaction mixture, rather than just the presence of the amine.
Part 1: Preparation & Protocol (The Standard)
Reagent Preparation: Basic KMnO₄ Stain
Note: This alkaline formulation enhances the oxidizing power of permanganate, ensuring rapid visualization.
| Component | Quantity | Role |
| Potassium Permanganate (KMnO₄) | 1.5 g | Active Oxidant (Purple) |
| Potassium Carbonate (K₂CO₃) | 10.0 g | Buffer/Alkaline Stabilizer |
| Sodium Hydroxide (NaOH) 10% aq. | 1.25 mL | pH Adjuster (Promotes Oxidation) |
| Distilled Water | 200 mL | Solvent |
Preparation Steps:
-
Dissolve KMnO₄ and K₂CO₃ in 200 mL of distilled water.
-
Stir until fully dissolved (approx. 15-20 mins).
-
Storage: Store in an amber glass bottle. Shelf life is 1-3 months. If the solution turns brown (precipitate forms), discard it.
Staining Workflow
The following workflow ensures maximum contrast and minimizes the "brown background" error common with amines.
Figure 1: Optimized workflow for KMnO₄ staining. The drying step is critical for piperidines eluted with amine modifiers.
Part 2: Troubleshooting (Q&A)
Q1: My entire plate turned brown immediately after dipping. What happened? A: This is the "Triethylamine Effect." Piperidines often streak on silica gel due to acid-base interactions with silanols. To fix this, researchers add Triethylamine (TEA) to the eluent.
-
The Conflict: TEA is easily oxidized by KMnO₄. If residual TEA remains on the silica, it will instantly reduce the permanganate across the entire plate, turning it brown.
-
The Fix: You must dry the plate with a heat gun or in a vacuum oven for 5–10 minutes before dipping to ensure all TEA has evaporated. Alternatively, switch to Ninhydrin (which is compatible with TEA) or use Ammonia (NH₄OH) in your eluent, which is more volatile.
Q2: I see white spots on a purple background instead of yellow/brown. Is this normal? A: Yes, but it indicates a specific chemistry.
-
Standard Reaction: Mn(VII) [Purple] → Mn(IV)O₂ [Brown/Yellow].
-
"White Spot" Reaction: If your compound is a very strong reducing agent (e.g., thiols, phosphines, or easily oxidized dienes), it may reduce Mn(VII) all the way to Mn(II) [Colorless/Soluble].
-
Implication: For piperidines, this is rare unless you have a highly reactive side chain (e.g., a thiol-substituted piperidine).
Q3: My spots appear but fade within minutes. How do I preserve the data? A: KMnO₄ is a "destructive" and transient stain. The MnO₂ precipitate is not permanently stable on acidic silica.
-
Immediate Action: Circle spots with a pencil immediately after heating.[1]
-
Digital Preservation: Photograph the plate while it is still warm.
-
Alternative: If permanent records are needed, charring stains (like CAM or PMA) generally last longer, though they require higher heat.
Q4: Can I use KMnO₄ to distinguish my piperidine product from the starting material? A: Only if there is a difference in oxidizability.
-
Scenario A (Alkylation): Piperidine + Alkyl Halide → N-Alkyl Piperidine. Both are oxidizable amines. KMnO₄ will show both.
-
Scenario B (Reductive Amination): Ketone + Piperidine → Product. The Ketone and Product are oxidizable.[2][7][8][9]
-
Better Choice: Use Ninhydrin to distinguish.[2][5][7][10] Ninhydrin stains primary/secondary amines (Piperidine) deep red/purple, but tertiary amines (N-Alkyl Piperidine) often stain poorly or different colors. KMnO₄ is less selective here.
Part 3: Mechanism & Theory
The Redox Reaction
The visualization relies on the reduction of the Permanganate ion (
-
Oxidant:
(Manganese VII) is deep purple.[6] -
Reductant: The piperidine moiety (specifically the lone pair on the nitrogen and adjacent C-H bonds) or other functional groups act as the reducing agent.
-
Product: The Manganese is reduced to Manganese Dioxide (
), which is an insoluble brown/yellow solid.
Stain Selection Logic
Use the following decision tree to determine if KMnO₄ is the correct choice for your specific piperidine experiment.
Figure 2: Decision matrix for selecting the appropriate stain for piperidine analysis.
References
-
University of Rochester. (n.d.). Magic Formulas: TLC Stains.[2][7][10] Department of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
Reach Devices. (n.d.). TLC Stains: Recipes and Procedures. Retrieved from [Link]
Sources
- 1. ChemicalDesk.Com: TLC Stains Preparation [allchemist.blogspot.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. sarponggroup.com [sarponggroup.com]
- 4. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 5. epfl.ch [epfl.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. TLC stains [reachdevices.com]
- 8. scribd.com [scribd.com]
- 9. reddit.com [reddit.com]
- 10. Magic Formulas [chem.rochester.edu]
"hydrolysis of ester group in piperidine derivatives during synthesis"
This technical guide serves as a specialized troubleshooting and protocol hub for the hydrolysis of ester groups in piperidine derivatives. It is designed for medicinal chemists and process scientists encountering specific challenges such as racemization, chemoselectivity, and zwitterion isolation.
Introduction: The Piperidine Challenge
Piperidine carboxylates are ubiquitous pharmacophores in drug discovery (e.g., Fentanyl analogues, Tiagabine, Donepezil precursors). However, the hydrolysis of their ester precursors presents a "triad of difficulty":
-
Racemization: The
-proton in piperidine-4-carboxylates (and especially 3-carboxylates) is acidic. Standard basic hydrolysis often leads to epimerization. -
Zwitterionic Solubility: The resulting amino acid is often highly water-soluble and insoluble in organic solvents, making extraction difficult.
-
Steric/Electronic Deactivation: Bulky N-substituents or electron-withdrawing protecting groups (e.g., Boc, Cbz) can significantly retard the reaction rate.
Troubleshooting Guide (Q&A)
Q1: My substrate has a chiral center at the
-
Why? TMSOK is soluble in organic solvents. In anhydrous THF, the silanolate anion acts as a potent nucleophile towards the carbonyl carbon but is a weaker base than hydroxide towards the
-proton, significantly reducing the rate of enolization. -
Protocol Reference: See SOP B below.
Q2: I cannot extract the product from the aqueous layer after hydrolysis. The pH is neutral, but the product remains in the water. Diagnosis: You have formed a zwitterion (internal salt). The piperidine nitrogen (basic, pKa ~9-10) is protonated by the carboxylic acid (acidic, pKa ~4-5). Zwitterions are highly polar and insoluble in DCM or EtOAc. Solution:
-
Isoelectric Precipitation: Adjust the pH exactly to the isoelectric point (pI), typically around pH 6-7 for simple piperidines, to minimize solubility, then add ethanol to precipitate.
-
Salt Isolation: Do not neutralize. Evaporate the aqueous acid (if using HCl) to isolate the Hydrochloride salt , which is often crystalline.
-
Ion Exchange: Use a cation exchange resin (e.g., Dowex 50W). Load at pH 2, wash with water, and elute with 5% aqueous ammonia.
Q3: My N-Boc protecting group is cleaving during hydrolysis.
Diagnosis: You are likely using acidic conditions (HCl/H2SO4) or high-temperature basic hydrolysis where thermal instability plays a role.
Solution: Use Lithium Hydroxide (LiOH) at room temperature.[1] The
Q4: The reaction is stalled. I have a bulky substituent at the piperidine nitrogen. Diagnosis: Steric hindrance is preventing the nucleophile from attacking the ester carbonyl. Solution:
-
Solvent Switch: Move from MeOH/Water to Dioxane/Water (1:1) and heat to 60°C. Dioxane solvates the organic substrate better.
-
High-Pressure: If thermal racemization is a risk, use Pig Liver Esterase (PLE) . Enzymes operate under mild conditions and can accommodate bulky substrates if the ester moiety itself is accessible.
Decision Matrix & Mechanism Visualization
Figure 1: Reagent Selection Decision Tree
Caption: Decision matrix for selecting the optimal hydrolysis reagent based on substrate chirality and functional group sensitivity.
Standard Operating Procedures (SOPs)
SOP A: Standard LiOH Hydrolysis (General Use)
Best for: Achiral substrates, N-Boc protected piperidines.
-
Dissolution: Dissolve the ester (1.0 equiv) in THF (3 volumes).
-
Reagent Prep: Prepare a solution of LiOH·H2O (2.0 equiv) in Water (1 volume).[2]
-
Reaction: Add the aqueous LiOH to the THF solution. The mixture should be homogeneous or a slight suspension.
-
Note: The addition of MeOH (1 volume) can aid solubility if the mixture is biphasic.
-
-
Monitoring: Stir at 20–25°C. Monitor by TLC/LCMS (typically 2–4 hours).
-
Work-up (N-Protected):
SOP B: Anhydrous TMSOK Hydrolysis (Anti-Racemization)
Best for:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve the ester (1.0 equiv) in anhydrous THF (0.1 M concentration).
-
Addition: Add Potassium Trimethylsilanolate (TMSOK , 1.1–1.5 equiv) in one portion.
-
Reaction: Stir at room temperature. A precipitate (potassium carboxylate) often forms.
-
Work-up:
-
Dilute with Et2O (to precipitate the potassium salt further).
-
Filter the solid (Potassium salt of product).
-
Alternative: Partition between EtOAc and dilute Citric Acid (pH 5) to isolate the free acid.
-
SOP C: Acidic Hydrolysis (HCl Salt Isolation)
Best for: Unprotected piperidines, robust substrates, avoiding zwitterion work-up.
-
Reaction: Dissolve ester in 6M HCl (aqueous) or 4M HCl in Dioxane.
-
Conditions: Reflux (90–100°C) for 2–6 hours.
-
Isolation:
-
Do not extract.
-
Concentrate the reaction mixture to dryness under reduced pressure (azeotrope with toluene if necessary to remove water).
-
Triturate the residue with Et2O or Acetone to induce crystallization.
-
Result: Piperidine carboxylic acid hydrochloride salt (highly pure).
-
Comparative Data: Reagent Efficacy
| Reagent | Solvent System | Temp (°C) | Racemization Risk | Boc Stability | Zwitterion Isolation |
| LiOH | THF/H2O | 25 | Moderate | High | Difficult (requires pH adjustment) |
| NaOH | MeOH/H2O | 25-60 | High | High | Difficult |
| TMSOK | Anhydrous THF | 25 | Low | High | Easy (isolate as K-salt) |
| HCl (6M) | Water/Dioxane | 100 | Low | Unstable | Easy (isolate as HCl salt) |
| PLE (Enzyme) | Phosphate Buffer | 37 | None | High | Difficult (buffer salts interference) |
References
-
Standard LiOH Protocol & Lithium Acceleration
-
TMSOK for Anhydrous/Mild Hydrolysis
- Title: Potassium Trimethylsilanolate-Medi
- Source:Organic Syntheses (2020) & TCI Chemicals Technical Note.
-
URL:[Link]
-
Zwitterion Crystallography & Properties
-
Enzymatic Hydrolysis (PLE)
- Title: Evaluation of the enantioselectivity of the pig liver esterase catalyzed hydrolyses of racemic piperidine carboxylic acid esters.
- Source:J. Org. Chem. (1990).
-
URL:[Link]
-
Racemization Mechanisms in Peptide/Amino Acid Derivatives
Sources
- 1. sciforum.net [sciforum.net]
- 2. Zwitterionic 4-piperidinecarboxylic acid monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
- 4. In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 8. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Diketopiperazine formation during investigations of amino Acid racemization in dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Chiral Resolution of 2-Substituted Piperidines
Welcome to the technical support center for the chiral resolution of 2-substituted piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for common challenges encountered during the separation of these critical enantiomers. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome experimental hurdles.
The 2-substituted piperidine motif is a cornerstone in modern pharmaceuticals, appearing in numerous approved drugs.[1][2] The specific stereochemistry at the C2 position is often crucial for pharmacological activity and safety, making efficient and scalable chiral resolution a critical step in drug discovery and development.[1] This guide will address the most common and challenging aspects of separating these enantiomers.
Section 1: Diastereomeric Salt Crystallization
This classical resolution technique remains a workhorse in both lab-scale and industrial applications due to its cost-effectiveness. The principle is straightforward: a racemic 2-substituted piperidine (a base) is reacted with an enantiopure chiral acid (the resolving agent) to form a pair of diastereomeric salts. These diastereomers have different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4]
Troubleshooting Guide & FAQs: Diastereomeric Salt Crystallization
Question 1: I'm not getting any crystals to form, or the yield is extremely low. What are the likely causes and how can I fix this?
Answer: This is a very common issue and typically points to problems with supersaturation or the solubility of your diastereomeric salts in the chosen solvent system.
-
Causality: For crystallization to occur, the solution must be supersaturated with the less soluble diastereomeric salt. If both salts are highly soluble, neither will precipitate. Conversely, if both are poorly soluble, they may precipitate together, leading to poor enantiomeric excess (ee). The ideal scenario is a significant difference in solubility between the two diastereomeric salts in your chosen solvent.[4]
-
Troubleshooting Steps:
-
Systematic Solvent Screening: The choice of solvent is the most critical parameter. You must screen a range of solvents with varying polarities. Protic solvents (e.g., ethanol, methanol, isopropanol) and aprotic solvents (e.g., acetonitrile, ethyl acetate, acetone) should be evaluated. Often, a mixture of solvents provides the optimal solubility profile.[4][5]
-
Anti-Solvent Addition: If your salts are too soluble, the controlled addition of an "anti-solvent" (a solvent in which the salts are poorly soluble but is miscible with your primary solvent) can induce precipitation.[4] For example, if your salts are dissolved in methanol, the slow addition of a less polar solvent like methyl tert-butyl ether (MTBE) can trigger crystallization of the less soluble salt.
-
Temperature Modulation: Cooling the solution is a standard method to decrease solubility and induce crystallization.[5] Experiment with different cooling profiles (e.g., slow cooling vs. crash cooling) as this can impact crystal size and purity.
-
Concentration Adjustments: Systematically vary the concentration of your piperidine and resolving agent. Highly concentrated solutions may lead to "oiling out," while very dilute solutions may not reach supersaturation.
-
Seeding: Introducing a small amount of the desired pure diastereomeric salt crystal (a seed crystal) can overcome the kinetic barrier to nucleation and promote crystallization.[5]
-
Question 2: My product has "oiled out" instead of forming crystals. What does this mean and what should I do?
Answer: "Oiling out" or liquid-liquid phase separation occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often an indication of high supersaturation or the presence of impurities.[6]
-
Causality: Oiling out is detrimental to purification because the oil phase is often not enantiomerically pure and can trap impurities. It can be caused by using too high a concentration, cooling the solution too quickly, or the presence of even small amounts of diastereomeric impurities from the starting material.[6]
-
Troubleshooting Steps:
-
Dilution and Re-heating: Add more solvent to dissolve the oil and then attempt to re-crystallize, perhaps by slower cooling or at a slightly higher temperature.
-
Solvent System Change: The current solvent may not be suitable. Try a solvent in which the salt has slightly higher solubility to discourage oiling out.
-
Purity Check: Ensure the starting racemic piperidine is of high purity. Impurities can significantly impact crystallization behavior.[6]
-
Question 3: After crystallization, the enantiomeric excess (ee) of my resolved piperidine is low. How can I improve it?
Answer: Low ee indicates that the precipitated salt is not a single diastereomer but a mixture. This points to issues with the intrinsic separation factor of the diastereomeric pair in the chosen system or co-precipitation.
-
Causality: The difference in solubility between the two diastereomeric salts may not be large enough in your current solvent system. Alternatively, the crystallization process may be too fast, leading to the kinetic trapping of the more soluble diastereomer.
-
Troubleshooting Steps:
-
Screen a Wider Range of Resolving Agents: The interaction between the piperidine and the resolving agent is crucial. If one resolving agent gives poor selectivity, another may provide a much larger solubility difference. A screening approach is highly recommended.
-
Optimize Crystallization Conditions:
-
Slower Cooling: Allow the solution to cool slowly over several hours. This favors thermodynamic equilibrium and the formation of purer crystals.
-
Stirring: Gentle stirring is necessary to maintain a homogenous solution, but vigorous stirring can lead to secondary nucleation and reduced purity. The stirring rate should be optimized.
-
-
Recrystallization: A single crystallization may not be sufficient. Recrystallizing the obtained solid one or more times can significantly enhance the enantiomeric excess.[5]
-
Monitor the Mother Liquor: Analyze the ee of the piperidine remaining in the mother liquor. This will help you understand the efficiency of the resolution. The mother liquor should be enriched in the other enantiomer.[5]
-
Common Resolving Agents for 2-Substituted Piperidines
| Resolving Agent | Type | Common Applications |
| Di-p-toluoyl-tartaric acid | Chiral Acid | Widely used for a variety of amines. |
| Di-benzoyl-tartaric acid | Chiral Acid | Effective for many basic compounds.[5] |
| (R)- or (S)-Mandelic acid | Chiral Acid | Often successful for resolving amines.[3][5] |
| (1R)-(-)-10-Camphorsulfonic acid | Chiral Acid | A strong acid resolving agent. |
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for Diastereomeric Salt Resolution.
Section 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic Kinetic Resolution (EKR) is a powerful technique that leverages the high stereoselectivity of enzymes to differentiate between enantiomers. In a typical EKR of a racemic 2-substituted piperidine, an enzyme (often a lipase) will selectively acylate one enantiomer, allowing the unreacted enantiomer and the acylated product to be separated.[7][8]
Troubleshooting Guide & FAQs: Enzymatic Kinetic Resolution
Question 1: The conversion in my enzymatic resolution is very slow or has stalled. What can I do to improve the reaction rate?
Answer: Slow enzymatic reactions are common and can be addressed by optimizing several parameters that influence enzyme activity.
-
Causality: Enzyme activity is highly dependent on its environment. Factors such as temperature, pH, solvent, and the presence of inhibitors can dramatically affect the reaction rate. The chosen enzyme may also have inherently low activity towards your specific substrate.
-
Troubleshooting Steps:
-
Enzyme Screening: There is no universal enzyme for all substrates. Screen a panel of commercially available lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia, Aspergillus niger).[9]
-
Solvent Optimization: Lipases are often more active in non-polar organic solvents (e.g., hexane, toluene, MTBE) than in polar ones. The solvent choice is crucial and can significantly impact enantioselectivity.[10]
-
Temperature and pH: Most lipases have an optimal temperature range (often 30-50 °C). Ensure your reaction temperature is appropriate. While pH is less of a factor in non-aqueous media, the "pH memory" of the enzyme (the pH of the last aqueous solution it was in contact with) can be important.
-
Acyl Donor Screening: The nature of the acyl donor (e.g., ethyl acetate, vinyl acetate, isopropenyl acetate) can influence both the reaction rate and the enantioselectivity. Vinyl acetate is often used as it produces an unstable enol that tautomerizes to acetaldehyde, making the reaction irreversible.
-
Enzyme Loading: Simply increasing the amount of enzyme can increase the rate, although this also increases cost.
-
Question 2: The enantiomeric excess (ee) of both the unreacted piperidine and the acylated product is low. How can I improve the selectivity?
Answer: Low enantioselectivity (low E-value) indicates that the enzyme does not effectively discriminate between the two enantiomers under the current conditions.
-
Causality: The E-value (enantiomeric ratio) is an intrinsic property of the enzyme-substrate-solvent system. To improve the final ee, you need to either find a more selective enzyme or modify the reaction conditions to enhance the enzyme's selectivity.
-
Troubleshooting Steps:
-
Change the Enzyme: This is the most effective strategy. Different lipases have different active site geometries and will exhibit different selectivities.
-
Solvent Choice: The solvent can have a profound effect on enzyme conformation and thus its enantioselectivity. A systematic screening of solvents is highly recommended.[10]
-
Temperature: Lowering the reaction temperature can sometimes increase enantioselectivity, although it will also decrease the reaction rate. A trade-off is often necessary.
-
Stop the Reaction at ~50% Conversion: The fundamental principle of kinetic resolution dictates that the maximum ee for the unreacted starting material is achieved at higher conversions, while the ee of the product is highest at low conversions. To obtain high ee for both, the reaction should ideally be stopped as close to 50% conversion as possible.[11]
-
General Protocol for Lipase-Catalyzed Resolution of a 2-Substituted Piperidine
-
To a solution of the racemic 2-substituted piperidine (1.0 equiv.) in an appropriate organic solvent (e.g., MTBE, 10-20 mL/mmol), add the acyl donor (e.g., vinyl acetate, 1.0-2.0 equiv.).
-
Add the lipase (e.g., Novozym 435, typically 10-50 mg/mmol of substrate).
-
Stir the suspension at the desired temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by taking aliquots and analyzing the conversion and ee by chiral HPLC or GC.
-
When the desired conversion (ideally ~50%) is reached, stop the reaction by filtering off the enzyme.
-
Separate the unreacted piperidine (which is basic) from the acylated product (which is neutral) by an acid-base extraction.
-
Analyze the ee of both the recovered starting material and the product.
EKR Decision-Making Flowchart
Caption: Troubleshooting Flowchart for Enzymatic Kinetic Resolution.
Section 3: Chiral Chromatography (HPLC/SFC)
Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are indispensable tools for both analytical determination of enantiomeric excess and for preparative-scale separation of enantiomers. These techniques rely on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
Troubleshooting Guide & FAQs: Chiral Chromatography
Question 1: I am getting no separation (co-elution) of my 2-substituted piperidine enantiomers. What should I try first?
Answer: Co-elution means the chiral stationary phase is not discriminating between your enantiomers under the current mobile phase conditions.
-
Causality: Chiral recognition requires specific interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the analyte and the CSP. Your mobile phase may be too strong, preventing these interactions, or the chosen CSP may not be suitable for your molecule.
-
Troubleshooting Steps:
-
Column Screening: This is the most critical step. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose, such as Chiralpak® and Chiralcel® columns) are the most versatile and should be the first choice for screening.[3][12] Screen a small set of complementary columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF).
-
Mobile Phase Screening:
-
Normal Phase: Start with a simple mobile phase like Hexane/Isopropanol (IPA). Vary the percentage of the alcohol modifier (IPA).
-
Polar Organic Mode: Use a single polar solvent like Methanol or Acetonitrile, often with an acidic or basic additive.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water systems.
-
-
Additives: For basic compounds like piperidines, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase in normal phase mode can significantly improve peak shape and sometimes selectivity.
-
Question 2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?
Answer: Poor resolution means the peaks are not well separated, making accurate quantification and preparative collection difficult. Resolution is a function of selectivity, efficiency, and retention.
-
Causality: The selectivity factor (α) may be too low, or the column efficiency (N) may be poor (leading to broad peaks).
-
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Modifier Percentage: Finely tune the percentage of the alcohol modifier (e.g., change from Hexane/IPA 90:10 to 95:5). Lowering the modifier percentage usually increases retention and can improve resolution.
-
Change the Modifier: Switching from isopropanol to ethanol can sometimes dramatically change the selectivity.
-
-
Lower the Flow Rate: This can increase column efficiency (N) and improve resolution, at the cost of longer run times.
-
Lower the Temperature: Running the column at a sub-ambient temperature can sometimes enhance the specific interactions responsible for chiral recognition, increasing selectivity.
-
Derivative Formation: If all else fails, derivatizing the piperidine nitrogen (e.g., with a benzoyl or carbamate group) can introduce new interaction sites and facilitate separation on a CSP.
-
Recommended Starting Conditions for Chiral Method Development
| Parameter | Normal Phase | Polar Organic Mode |
| Columns | Chiralpak IA, Chiralcel OD-H | Chiralpak IA, Chiralpak IB |
| Mobile Phase | Hexane/IPA or Hexane/Ethanol | Methanol or Acetonitrile |
| Additives | 0.1% Diethylamine (DEA) for basic analytes | 0.1% Trifluoroacetic Acid (TFA) or DEA |
| Flow Rate | 1.0 mL/min (for 4.6 mm ID columns) | 0.5 - 1.0 mL/min |
| Temperature | Ambient | Ambient |
References
-
Kinetic resolution of 2‐substituted piperidines. ResearchGate. Available at: [Link]
-
Choi, A., Meijer, A. J. H. M., Silvestri, I. P., & Coldham, I. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819–8823. Available at: [Link]
-
Ali, I., Naim, L., Ghanem, A., & Aboul-Enein, H. Y. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Talanta, 69(4), 1013–1017. Available at: [Link]
- Resolution of chiral amines. (2000). Google Patents. EP1036189A1.
-
Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. Available at: [Link]
-
Coldham, I., et al. (2022). Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry, 87(13), 8819-8823. Available at: [Link]
-
O'Brien, P. (2002). Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, and (S)-(−)-Ropivacaine. Journal of the American Chemical Society, 124(25), 7383–7396. Available at: [Link]
-
Wanner, B., et al. (2015). Catalytic Kinetic Resolution of Disubstituted Piperidines by Enantioselective Acylation: Synthetic Utility and Mechanistic Insights. Journal of the American Chemical Society, 137(34), 11008–11014. Available at: [Link]
-
Choi, A., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Journal of Organic Chemistry, 87(13), 8819-8823. Available at: [Link]
- Process for resolving racemic mixtures of piperidine derivatives. (2002). Google Patents. WO2002068391A1.
-
Rowles, H. T., et al. (2018). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society, 140(30), 9649–9653. Available at: [Link]
-
Liu, R., et al. (2022). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Journal of the American Chemical Society, 144(5), 2226–2234. Available at: [Link]
-
Coldham, I., et al. (2010). CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. Organic letters, 12(1), 122–125. Available at: [Link]
-
Optimization of Process for Enzymatic Resolution of Racemic Amines using Continuous Flow Bioreactor. (2017). ResearchGate. Available at: [Link]
-
Iannazzo, D., et al. (2018). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules, 23(10), 2469. Available at: [Link]
-
Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. (2018). White Rose eTheses Online. Available at: [Link]
-
Gong, J., et al. (2021). The Role of Diastereomer Impurity in Oiling-Out during the Resolution of trans-4-Methyl-2-piperidine Carboxylic Ethyl Ester Enantiomers by Crystallization. Organic Process Research & Development, 25(5), 1184–1191. Available at: [Link]
-
Gotor, V., et al. (1998). Enzymic resolution of racemic amines: crucial role of the solvent. Tetrahedron: Asymmetry, 9(4), 557-564. Available at: [Link]
Sources
- 1. thieme-connect.de [thieme-connect.de]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]
- 8. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. (PDF) Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC [academia.edu]
Validation & Comparative
"comparative study of Methyl 3-(2-piperidinyl)propanoate hydrochloride and Rivastigmine"
Executive Summary
This guide provides a technical comparison between Methyl 3-(2-piperidinyl)propanoate hydrochloride (M3PP) and Rivastigmine .
It is critical to establish the context of this comparison immediately:
-
Rivastigmine is a clinically approved, pseudo-irreversible dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), widely used in the treatment of Alzheimer’s disease (AD) and Parkinson’s disease dementia.
-
This compound (CAS: 1021204-94-3) is a synthetic building block and structural scaffold. It is not a marketed pharmaceutical. It represents the piperidine pharmacophore class, often utilized in the synthesis of quinolizidine alkaloids and peptidomimetics which are investigated for neuroactive properties.
This study contrasts the established therapeutic utility of Rivastigmine with the synthetic and pharmacophoric potential of the M3PP scaffold in early-stage drug discovery.
Chemical & Pharmacological Profile
Structural Analysis[1]
The fundamental difference lies in their functional groups and mechanism of interaction with the target enzymes.
| Feature | Methyl 3-(2-piperidinyl)propanoate HCl (M3PP) | Rivastigmine |
| Role | Synthetic Intermediate / Pharmacophore Scaffold | Active Pharmaceutical Ingredient (API) |
| Chemical Class | Piperidine ester (Amino ester) | Phenyl carbamate (Carbamate derivative) |
| Molecular Formula | ||
| Molecular Weight | ~207.7 g/mol | 250.34 g/mol (Free base) |
| Key Pharmacophore | Piperidine Ring: Mimics the cationic head of Acetylcholine (ACh); binds to the Anionic Site (PAS/CAS) of AChE. | Carbamate Moiety: Transfers a carbamoyl group to the serine residue in the catalytic triad of AChE. |
| Mechanism of Action | Precursor/Competitive (Theoretical): As a raw scaffold, it lacks the carbamoylating ability. Derivatives may act as reversible competitive inhibitors. | Pseudo-Irreversible: Carbamylates the active site serine (Ser203), inhibiting the enzyme for hours until hydrolysis occurs. |
Mechanistic Pathway Visualization
The following diagram illustrates the divergence in utility: Rivastigmine's direct enzymatic inhibition versus M3PP's role as a precursor for potentially bioactive alkaloids (e.g., Quinolizidines).
Figure 1: Mechanistic divergence. M3PP serves as a precursor for scaffold generation, whereas Rivastigmine undergoes direct covalent interaction with the target.
Experimental Protocols for Comparative Assessment
To objectively compare the potential of M3PP (or its derivatives) against Rivastigmine, researchers must utilize standardized enzymatic assays. Since M3PP is an intermediate, it is often tested "as-is" to establish a baseline or derivatized first.
Ellman’s Colorimetric Assay (AChE Inhibition)
This protocol validates whether the M3PP scaffold possesses intrinsic affinity for the AChE active site compared to the nanomolar potency of Rivastigmine.
Reagents:
-
Enzyme: Recombinant Human AChE (rhAChE).
-
Substrate: Acetylthiocholine iodide (ATCh).
-
Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
Workflow:
-
Preparation: Dissolve M3PP and Rivastigmine (positive control) in buffer/DMSO. Prepare serial dilutions (
to M). -
Incubation:
-
Add
Phosphate buffer to microplate wells. -
Add
of Test Compound (M3PP or Rivastigmine). -
Add
of AChE solution ( ). -
Critical Step: Incubate for 15 minutes at
. (Rivastigmine requires pre-incubation to allow carbamylation).
-
-
Reaction Initiation: Add
of DTNB ( ) and of ATCh ( ). -
Measurement: Monitor absorbance at 412 nm for 10 minutes (kinetic mode).
-
Analysis: Calculate % Inhibition and
values.
Expected Outcome:
-
Rivastigmine:
in the nanomolar to low micromolar range ( typical depending on source). -
M3PP: Likely low to negligible activity (
) in its ester form. Its value lies in being a negative control or a starting point for SAR (Structure-Activity Relationship) optimization.
Molecular Docking (In Silico Validation)
Before synthesis, computational modeling compares the binding modes.
Protocol:
-
Protein Structure: Retrieve PDB ID 1GQR (AChE complexed with Rivastigmine).
-
Ligand Prep: Energy minimize M3PP (protonated piperidine nitrogen at pH 7.4).
-
Grid Generation: Center grid on the active site gorge (Ser203, His447, Glu334).
-
Docking: Run flexible docking (e.g., AutoDock Vina or Glide).
-
Scoring: Compare binding energy (
).
Causality Insight:
Rivastigmine binds via a "dual-site" mechanism where the carbamate aligns with the catalytic triad. M3PP, lacking the aromatic group, will likely dock only to the Peripheral Anionic Site (PAS) or the choline-binding pocket via cation-
Synthesis & Application Context
Why compare these two? The comparison is relevant in Fragment-Based Drug Design (FBDD) .
M3PP as a Precursor
M3PP is a
-
Reaction: Dieckmann condensation or reductive cyclization.
-
Target: Creating rigid bicyclic structures that reduce conformational entropy, potentially increasing binding affinity to AChE compared to the flexible Rivastigmine chain.
Rivastigmine as the Benchmark
Rivastigmine represents the "Carbamate" generation of inhibitors. Its limitations include gastrointestinal side effects (nausea) due to peripheral inhibition.
-
Development Goal: Researchers use scaffolds like M3PP to design non-carbamate, reversible inhibitors that might offer a better safety profile, using Rivastigmine as the efficacy standard.
Summary of Specifications
| Property | Methyl 3-(2-piperidinyl)propanoate HCl | Rivastigmine (Tartrate) |
| CAS Number | 1021204-94-3 | 129101-54-8 |
| Physical State | Solid (Crystalline powder) | White to off-white powder |
| Solubility | Water, Methanol (High) | Water, Ethanol, Acetonitrile |
| Stability | Hygroscopic (Store desiccated) | Stable, but sensitive to hydrolysis |
| Toxicity Data | Not fully characterized (Handle as Irritant) | |
| Primary Use | Reagent for synthesis (e.g., alkaloids) | Treatment of mild-to-moderate dementia |
References
-
PubChem. Methyl 3-(piperidin-2-yl)propanoate hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]
-
DrugBank. Rivastigmine: Pharmacology and Clinical Data. Available at: [Link]
- Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. (Standard Protocol Source).
- Kandiah, N., et al. (2017). Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia. Clinical Interventions in Aging.
Comparative Guide: In Vivo Efficacy of Novel Piperidine-Based BTK Inhibitors
Focus Candidate: HBC-12551 (Novel Noncovalent Inhibitor) vs. Pirtobrutinib (Standard of Care)
Executive Summary
The emergence of the C481S mutation in Bruton’s Tyrosine Kinase (BTK) has rendered first-generation covalent inhibitors (e.g., Ibrutinib) ineffective for many B-cell malignancy patients. While noncovalent inhibitors like Pirtobrutinib address this resistance, achieving complete tumor regression at lower doses remains a challenge.
This guide analyzes the in vivo efficacy of HBC-12551 , a novel piperidine-containing noncovalent BTK inhibitor. Unlike its predecessors, HBC-12551 utilizes a strategic 4-phenylpiperidine exit vector to engage a cryptic water-mediated hydrogen bond network within the kinase pocket. This structural innovation translates to superior in vivo efficacy, achieving 112.8% Tumor Growth Inhibition (TGI) (regression) in xenograft models where Pirtobrutinib achieved only 69.4%.
Mechanistic Rationale & Target Profile
The Piperidine "Exit Vector" Advantage
The core innovation in HBC-12551 is the incorporation of a 4-phenylpiperidine moiety. In standard kinase inhibitor design, the "hinge binder" is critical, but the "exit vector"—the part of the molecule extending out of the ATP-binding pocket—determines selectivity and physicochemical properties.
-
Standard (Pirtobrutinib): Relies on direct noncovalent interactions.
-
Novel (HBC-12551): The piperidine ring orients the molecule to stabilize a specific water molecule (W1). This water molecule bridges the inhibitor to the backbone carbonyls of Cys481 and Asn479 . This interaction is mutation-agnostic, meaning it remains effective even when the Cys481 side chain is mutated to Serine (C481S).
Pathway Visualization
The following diagram illustrates the structural divergence in binding modes that drives the differential in vivo efficacy.
Figure 1: Mechanistic differentiation of HBC-12551.[1][2][3] The piperidine moiety facilitates a unique water-bridged interaction that persists despite the C481S mutation.
Comparative In Vivo Efficacy Analysis
The following data summarizes the head-to-head comparison in TMD8 (ABC-DLBCL) xenograft models. This model is rigorous as it represents activated B-cell diffuse large B-cell lymphoma, a highly aggressive subtype.
Quantitative Efficacy Data (TMD8 Xenograft)
| Parameter | Pirtobrutinib (Control) | HBC-12551 (Novel Piperidine) | Delta / Improvement |
| Dose | 20 mg/kg (PO, QD) | 20 mg/kg (PO, QD) | Same Regimen |
| Tumor Growth Inhibition (TGI) | 69.4% | 112.8% | +43.4% (Regression) |
| Tumor Status | Stasis / Slow Growth | Regression (Shrinkage) | Clinical Relevance |
| Low Dose Efficacy | Not Reported | 97.2% TGI at 10 mg/kg | High Potency |
| Resistant Model (C481S) | ~52% TGI | 94.1% TGI | Superior Resistance Coverage |
Key Insight: The novel piperidine inhibitor achieves tumor regression (TGI > 100%) at the same dose where the standard of care only slows growth. Furthermore, it maintains >90% inhibition even at half the dose (10 mg/kg), indicating a wider therapeutic window.
Experimental Protocols (Self-Validating Systems)
To replicate these findings or evaluate similar novel piperidine inhibitors, the following protocol emphasizes causality and bias reduction .
A. Xenograft Establishment & Randomization
-
Cell Line: TMD8 or TMD8-BTK-C481S (engineered resistance).
-
Implantation: Inject
cells subcutaneously into the right flank of SCID/Beige mice. Use Matrigel (1:1 ratio) to support initial engraftment structure. -
Validation Step (Randomization): Do not randomize immediately. Wait until tumors reach a mean volume of 150–200 mm³ .
-
Why? Randomizing too early (palpable only) hides heterogeneity in growth rates. Randomizing at established volume ensures treatment groups have statistically identical starting baselines.
-
Method: Use a "snake" randomization method to distribute tumor sizes evenly across groups (Vehicle, Pirtobrutinib, HBC-12551).
-
B. Dosing & Formulation
-
Vehicle: 0.5% Methylcellulose + 0.2% Tween-80 in water.
-
Why? Piperidine derivatives often have pH-dependent solubility. This vehicle provides suspension stability without affecting gastric absorption.
-
-
Route: Oral Gavage (PO).
-
Frequency: QD (Once Daily) or BID (Twice Daily) for 14–21 days.
C. Tumor Measurement & TGI Calculation[4][5]
-
Tools: Digital Calipers (precision 0.01 mm).
-
Formula:
-
TGI Calculation:
-
Where
is treated tumor volume and is control volume. -
Note: If
, TGI > 100%, indicating regression.
-
D. Study Workflow Diagram
Figure 2: Validated workflow for assessing in vivo efficacy of piperidine inhibitors.
Conclusion
The transition from general noncovalent scaffolds to specific piperidine-based designs (like HBC-12551) represents a significant leap in precision oncology. By utilizing the piperidine ring not just for solubility, but as a structural anchor for water-mediated hydrogen bonding, researchers can achieve tumor regression in drug-resistant models where current standards only achieve stasis.
For drug development professionals, the data suggests that optimizing the "exit vector" of the piperidine scaffold is a high-yield strategy for overcoming C481S-mediated resistance in B-cell malignancies.
References
-
Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent BTK Inhibitor. Journal of Medicinal Chemistry. (2026). [3]
-
Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells. Journal of Enzyme Inhibition and Medicinal Chemistry. (2024).
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry. (2023).
Sources
Mechanistic Validation of Piperidine-Based AChE Inhibitors: A Comparative Technical Guide
Executive Summary: The Piperidine Advantage
In the landscape of Alzheimer’s Disease (AD) therapeutics, piperidine-based acetylcholinesterase (AChE) inhibitors—exemplified by Donepezil —represent the gold standard for high-affinity, reversible inhibition.[1][2] Unlike carbamates (e.g., Rivastigmine) which function via pseudo-irreversible carbamoylation, or simple competitive inhibitors (e.g., Galantamine), piperidine derivatives utilize a unique Dual Binding Mode .
This guide outlines the rigorous validation of this mechanism, distinguishing true dual-site binding from non-specific inhibition. It provides a self-validating experimental framework to confirm engagement with both the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .
Mechanistic Architecture: The Dual Binding Hypothesis
To validate a piperidine-based inhibitor, one must first understand the structural causality. The AChE active site is a deep (20 Å) narrow gorge.
-
The CAS (Bottom): Contains the catalytic triad (Ser203, His447, Glu334) and Trp86.
-
The PAS (Entrance): Contains Trp286, critical for amyloid-
aggregation and initial substrate capture.
Piperidine inhibitors are designed to span this gorge. The piperidine ring interacts with the CAS (often via cation-
Visualization: Dual Binding Pathway
Figure 1: Structural logic of dual-site binding. The inhibitor acts as a molecular "dumbbell," bridging the CAS and PAS sites.
Comparative Performance Analysis
When validating a new piperidine scaffold, it must be benchmarked against established classes. The following table synthesizes kinetic and structural differentiators.
| Feature | Piperidines (Donepezil) | Carbamates (Rivastigmine) | Alkaloids (Galantamine) |
| MoA Class | Reversible, Mixed-Type | Pseudo-Irreversible (Covalent) | Competitive Reversible |
| Binding Site | Dual (CAS + PAS) | Active Site (Ser203 carbamoylation) | Active Site + Allosteric Nicotinic |
| Selectivity (AChE:BuChE) | High (>1000:[3]1) | Low (Dual Inhibitor) | Moderate (~50:1) |
| Kinetic | ~6.7 – 12 nM | ~4.3 nM (Time-dependent) | ~140 – 400 nM |
| Equilibration Time | Fast (Reversible equilibrium) | Slow (Requires pre-incubation) | Fast |
| Reference PDB | 4EY7 , 7E3H | 1GQR | 4E1E |
Critical Insight: Unlike Rivastigmine, which requires significant pre-incubation (30–60 mins) to establish the covalent carbamoyl-enzyme complex, piperidine inhibitors reach equilibrium rapidly. However, due to their high affinity (tight-binding), standard Michaelis-Menten assumptions may need correction (see Morrison equation usage in advanced kinetics).
Validation Protocol 1: Kinetic Profiling (Modified Ellman’s)
This protocol validates the Mixed-Type Inhibition characteristic of piperidine derivatives.
Reagents & Setup
-
Enzyme: Recombinant Human AChE (hAChE). Avoid electric eel AChE for final validation due to sequence differences at the PAS.
-
Substrate: Acetylthiocholine iodide (ATCh).[4]
-
Chromogen: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).[4]
-
Control: Donepezil Hydrochloride (Sigma-Aldrich or equivalent).
Step-by-Step Workflow
-
Preparation: Prepare stock solutions of the test compound in DMSO. Final DMSO concentration in assay must be <1% to prevent enzyme denaturation.
-
Enzyme-Inhibitor Incubation:
-
Mix hAChE (0.1 U/mL final) with Test Compound in 0.1 M Phosphate Buffer (pH 8.0).
-
Crucial Step: Incubate for 10–15 minutes at 25°C. While piperidines are reversible, this ensures thermodynamic equilibrium for high-affinity binders before substrate competition begins.
-
-
Reaction Initiation:
-
Add DTNB (0.3 mM final) and ATCh (0.5 mM final,
range). -
Note: Adding substrate last is preferred for reversible inhibitors to capture initial velocity (
) accurately.
-
-
Detection: Measure absorbance at 412 nm continuously for 5 minutes.
-
Data Analysis (Self-Validation):
- Determination: Plot % Inhibition vs. Log[Concentration].
-
MoA Confirmation: Perform the assay at 4 different substrate concentrations. Construct a Lineweaver-Burk Plot .
-
Competitive: Lines intersect at Y-axis (
unchanged). -
Non-Competitive: Lines intersect at X-axis (
unchanged). -
Mixed (Piperidine signature): Lines intersect in the second quadrant (both
decreases and increases).
-
Visualization: The Validation Workflow
Figure 2: Stepwise decision tree for validating mechanism of action.
Validation Protocol 2: Structural Confirmation
Kinetic data suggests the mechanism; structural data proves it. The definitive validation for a piperidine-based inhibitor is confirming the "bridge" binding mode.
X-Ray Crystallography / High-Fidelity Docking
If co-crystallization is not immediately feasible, high-fidelity molecular docking validated against PDB 4EY7 is the industry standard.
-
Template Selection: Retrieve PDB ID 4EY7 (Human AChE complexed with Donepezil).[5][6]
-
Grid Generation: Define the binding box to encompass both Trp86 (CAS) and Trp286 (PAS).
-
Docking Criteria (Pass/Fail):
-
CAS Interaction: Does the piperidine nitrogen form a cation-
interaction or H-bond near Trp86/Glu202? -
PAS Interaction: Does the distal aromatic ring show
- stacking with Trp286? -
RMSD: If redocking Donepezil, the RMSD must be < 2.0 Å relative to the crystal pose.
-
References
-
Cheung, J., et al. (2012). Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil. Protein Data Bank.[6] PDB ID: 4EY7.[5][6]
-
Sugimoto, H., et al. (2000). Comparison of Inhibitory Activities of Donepezil and Other Cholinesterase Inhibitors on Acetylcholinesterase and Butyrylcholinesterase In Vitro. Japanese Journal of Pharmacology.
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
-
Hansen, R. A., et al. (2008).[7] Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis. Clinical Interventions in Aging.
-
Gerard, C., et al. (2022). Crystal structure of human acetylcholinesterase in complex with donepezil. Protein Data Bank.[6] PDB ID: 7E3H.[8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Portico [access.portico.org]
- 4. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4EY7: Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil [ncbi.nlm.nih.gov]
- 7. The comparative efficacy and safety of cholinesterase inhibitors in patients with mild‐to‐moderate Alzheimer's disease: a Bayesian network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDB-7e3h: Crystal structure of human acetylcholinesterase in complex with d... - Yorodumi [pdbj.org]
A Comparative Guide to the Validation of Analytical Methods for Methyl 3-(2-piperidinyl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug substances. This guide provides an in-depth technical comparison of analytical methodologies for the quantification and purity assessment of Methyl 3-(2-piperidinyl)propanoate hydrochloride, a key piperidine derivative. As a Senior Application Scientist, my aim is to blend established protocols with the underlying scientific rationale, offering a practical resource for fellow researchers.
Introduction to this compound and the Imperative of Method Validation
This compound is a member of the piperidine class of compounds, which are integral structural motifs in numerous pharmaceuticals.[1][2] The accurate determination of its purity and the quantification of related substances are critical quality attributes that directly impact its pharmacological and toxicological profile. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose, a mandate from regulatory bodies like the FDA and detailed in guidelines such as the International Council for Harmonisation's (ICH) Q2(R1) and the United States Pharmacopeia's (USP) General Chapter <1225>.[3][4][5][6][7][8]
This guide will focus on a primary analytical method, High-Performance Liquid Chromatography (HPLC), and compare its performance characteristics with two viable alternatives: Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is a dominant technique in the pharmaceutical industry for the analysis of a wide array of compounds, including piperidine derivatives.[9][10] Its versatility, high resolution, and sensitivity make it a preferred method for both quantitative assays and the determination of impurities.
Experimental Protocol: A Stability-Indicating Reversed-Phase HPLC Method
The causality behind the selection of a reversed-phase HPLC method lies in its ability to effectively separate polar and non-polar compounds, making it well-suited for the analysis of this compound and its potential impurities.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 mm x 150 mm, 5 µm | The C18 stationary phase provides excellent hydrophobic retention for the piperidine ring and the propanoate side chain. |
| Mobile Phase | A: 20 mM Ammonium acetate buffer (pH 4.0)B: Acetonitrile | The buffered aqueous phase controls the ionization of the secondary amine, ensuring consistent retention. Acetonitrile is a common organic modifier that provides good peak shape and elution strength. |
| Gradient | Isocratic: 60:40 (A:B) | An isocratic elution is often sufficient for the separation of the main component from its closely related impurities and is simpler to transfer between laboratories. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column that provides a balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30°C | Maintaining a constant column temperature is crucial for reproducible retention times.[11] |
| Detection | UV at 210 nm | While the analyte lacks a strong chromophore, detection at lower UV wavelengths allows for sufficient sensitivity. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
Justification for Derivatization (if necessary):
For compounds with poor UV absorbance, derivatization can be employed to enhance detection sensitivity. A common approach for amines is benzoylation, which introduces a strongly UV-absorbing benzoyl group.[12] This involves reacting the sample with benzoyl chloride in an alkaline medium. However, this adds complexity and potential for side reactions, so direct analysis is often preferred if sensitivity is adequate.
Workflow for HPLC Method Development and Validation
Caption: A streamlined workflow for HPLC method development and subsequent validation.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the specific requirements of the analysis, including the nature of the analyte, the required sensitivity, and the sample matrix.
| Feature | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection. | Separation based on differential migration of ions in an electric field. |
| Applicability to Analyte | High. Well-suited for non-volatile, polar compounds. | Moderate. Derivatization may be required to increase volatility and thermal stability.[13] | High. Excellent for charged species like the hydrochloride salt. |
| Selectivity | Good to Excellent. Can be tuned by altering mobile phase and stationary phase. | Excellent. Mass spectrometric detection provides high specificity based on mass-to-charge ratio. | Excellent. High separation efficiency and unique selectivity mechanisms. |
| Sensitivity | Moderate. Limited by the analyte's UV absorbance. | High. Mass spectrometry is a highly sensitive detection technique. | High. Especially with concentration techniques like stacking. |
| Chiral Separation | Possible with chiral stationary phases or mobile phase additives. | Possible with chiral stationary phases. | Highly effective with the addition of chiral selectors to the background electrolyte.[14][15][16] |
| Throughput | High. Automated systems are common. | Moderate. Longer run times and potential for column degradation with active analytes.[2] | High. Fast analysis times and low solvent consumption.[7] |
| Cost | Moderate. | High. | Low to Moderate. |
Gas Chromatography-Mass Spectrometry (GC-MS) as an Alternative
GC-MS offers exceptional selectivity and sensitivity, making it a powerful tool for the identification of unknown impurities.[17] However, for a polar and potentially thermally labile compound like this compound, derivatization is often necessary to improve volatility and chromatographic performance. This adds a layer of complexity to the sample preparation process.
Caption: The experimental workflow for GC-MS analysis, often requiring a derivatization step.
Capillary Electrophoresis (CE) as a Complementary Technique
CE is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species.[9] Given that the analyte is a hydrochloride salt, it is readily amenable to CE analysis. CE offers advantages in terms of speed, low sample and reagent consumption, and the ease of implementing chiral separations by simply adding a chiral selector to the buffer.[7][14][15]
Caption: The general experimental workflow for Capillary Electrophoresis analysis.
In-Depth Validation of the HPLC Method
The validation of the proposed HPLC method must be conducted in accordance with ICH Q2(R1) guidelines to ensure its reliability for its intended purpose.[3][5][6]
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradants, and matrix components.[18]
-
Procedure:
-
Analyze a blank (mobile phase), a placebo solution (if applicable), a solution of the analyte, and solutions of known related substances.
-
Perform forced degradation studies (acid, base, oxidation, heat, and light) on the analyte to generate potential degradation products.
-
Inject the stressed samples and assess the peak purity of the main component using a photodiode array (PDA) detector.
-
-
Acceptance Criteria: The analyte peak should be free from interference from any other components, and the peak purity angle should be less than the peak purity threshold.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[5][6]
-
Procedure: Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the target assay concentration.
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Procedure: Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision):
-
Procedure: Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.
-
Detection Limit (LOD) and Quantitation Limit (LOQ)
The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated to be precise and accurate.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations to the method parameters, such as the pH of the mobile phase (±0.2 units), the column temperature (±5°C), and the mobile phase composition (±2% organic).
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, and theoretical plates) should remain within acceptable limits.
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | No interference at the analyte's retention time; peak purity passes. |
| Linearity (r²) | ≥ 0.999 |
| Range | Typically 80-120% of the test concentration for assay.[5][6] |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% |
| LOD | Signal-to-Noise Ratio ≈ 3:1 |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 |
| Robustness | System suitability parameters remain within acceptable limits. |
Conclusion
The validation of analytical methods for pharmaceutical ingredients like this compound is a multi-faceted process that demands a thorough understanding of both the chemistry of the analyte and the principles of the analytical techniques employed. While HPLC stands out as a robust and versatile primary method, GC-MS and CE offer valuable alternative and complementary capabilities, particularly in terms of selectivity, sensitivity, and the potential for chiral separations. The choice of method should be based on a scientific and risk-based approach, always with the ultimate goal of ensuring the quality and safety of the final drug product. This guide provides a framework for making informed decisions and designing a comprehensive validation strategy that is both scientifically sound and compliant with regulatory expectations.
References
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use; 2005. [Link]
-
United States Pharmacopeia. General Chapter <1225> Validation of Compendial Procedures. [Link]
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European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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International Conference on Harmonisation. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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MDPI. Applications of Capillary Electrophoresis for the Determination of Cannabinoids in Different Matrices. [Link]
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Acta Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. [Link]
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Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. [Link]
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PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. [Link]
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PubMed. Application of capillary zone electrophoresis in the separation and determination of the principal gum opium alkaloids. [Link]
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Journal of Applied Pharmaceutical Science. A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. [Link]
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PubMed. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC-QqQ-MS). [Link]
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ResearchGate. Analysis of Alkaloids in Pharmaceutical Preparations Containing Kushen by Capillary Electrophoresis with Application of Experimental Design and a Quantitative Structure-Property Relationship Approach. [Link]
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ScienceDirect. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass spectrometry (LC–QqQ-MS). [Link]
- Google Patents. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine.
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PubMed. Development of analytical method for the determination of methylphenidate, the analog ethylphenidate and their metabolite ritalinic acid in oral fluid samples by micro-QuEChERS and liquid chromatography-tandem mass spectrometry. [Link]
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gsrs. METHYL 2-METHYL-3-(PIPERIDIN-1-YL)PROPANOATE. [Link]
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The Royal Society of Chemistry. Piperidines ESI-revised3. [Link]
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MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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PubMed. Capillary electrophoresis of tropane alkaloids and glycoalkaloids occurring in Solanaceae plants. [Link]
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Wikipedia. List of methylphenidate analogues. [Link]
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Wikipedia. Piperidine alkaloids. [Link]
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PubMed. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. [Link]
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UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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Semantic Scholar. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]
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MDPI. Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]
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Reproducibility Guide: Synthesis of Methyl 3-(2-piperidinyl)propanoate Hydrochloride
Executive Summary & Target Profile
Compound: Methyl 3-(2-piperidinyl)propanoate hydrochloride CAS (HCl Salt): 1021204-94-3 CAS (Free Base): 57440-27-4 Target Structure: A piperidine ring substituted at the C2 (ortho) position with a methyl propanoate side chain.[1][2][3] Primary Application: Critical intermediate for peptidomimetics, alkaloid synthesis (e.g., Sedridine analogs), and pharmaceutical building blocks requiring a secondary amine and an ester functionality.
Editorial Note: This guide addresses the specific challenge of synthesizing the C2-substituted isomer. A common reproducibility failure in this synthesis is the accidental production of the N-substituted isomer (Methyl 3-(1-piperidinyl)propanoate) via direct alkylation. This guide focuses on the Catalytic Hydrogenation of Pyridine Precursors , the only route that guarantees high regioselectivity and reproducibility for the C2 isomer.
Route Comparison: Strategic Selection
The following table compares the three primary synthetic strategies. Route A is the recommended industry standard for reproducibility and scalability.
| Feature | Route A: Catalytic Hydrogenation (Recommended) | Route B: Heck Coupling + Reduction | Route C: Direct Alkylation (Avoid) |
| Precursor | Methyl 3-(2-pyridyl)propanoate | 2-Bromopyridine + Methyl Acrylate | Piperidine + Methyl Acrylate |
| Mechanism | Heterogeneous Catalytic Reduction | Pd-Catalyzed C-C Bond Formation | Michael Addition (Nucleophilic) |
| Regioselectivity | 100% C2-isomer (Retained from pyridine) | High (C2-isomer) | 0% C2-isomer (Yields N-substituted product) |
| Yield | 85–95% | 60–75% (Over 2 steps) | High (Wrong Isomer) |
| Scalability | High (Batch or Flow Hydrogenation) | Moderate (Column chromatography often needed) | High |
| Reproducibility | High (Dependent on catalyst quality) | Moderate (Sensitive to Pd contaminants) | N/A |
Detailed Experimental Protocol (Route A)
Objective
Synthesize this compound via the catalytic hydrogenation of Methyl 3-(2-pyridyl)propanoate.
Reagents & Materials
-
Substrate: Methyl 3-(2-pyridyl)propanoate (1.0 equiv).
-
Catalyst: Platinum(IV) oxide (PtO₂, Adams' Catalyst) (5-10 wt%) OR 5% Rhodium on Carbon (Rh/C).
-
Note: Pd/C is often less effective for pyridine reduction under mild conditions due to catalyst poisoning by the nitrogen lone pair.
-
-
Solvent: Methanol (MeOH) or Glacial Acetic Acid (AcOH).
-
Activator: Concentrated HCl (1.1 equiv) or HCl in dioxane.
-
Hydrogen Source: H₂ gas (Balloon or Parr Shaker at 50–60 psi).
Step-by-Step Methodology
Phase 1: Precursor Preparation (If not purchased)
If the starting material Methyl 3-(2-pyridyl)propanoate is unavailable, synthesize it via the condensation of 2-picoline with dimethyl carbonate or via a Heck reaction of 2-bromopyridine with methyl acrylate followed by selective alkene reduction.
Phase 2: Hydrogenation (The Critical Step)
-
Solution Prep: Dissolve Methyl 3-(2-pyridyl)propanoate (10 mmol, 1.65 g) in Methanol (30 mL).
-
Acidification: Add concentrated HCl (11 mmol) dropwise.
-
Causality: Protonating the pyridine nitrogen (forming the pyridinium salt) prevents it from binding strongly to the metal catalyst surface, which would otherwise deactivate (poison) the catalyst. It also activates the ring for reduction.
-
-
Catalyst Addition: Carefully add PtO₂ (165 mg, 10 wt%) under an inert atmosphere (Argon/Nitrogen).
-
Safety: Dry PtO₂ can ignite methanol vapors in the presence of H₂. Add as a slurry or under inert gas.[4]
-
-
Reaction: Purge the vessel with H₂ gas ×3. Pressurize to 50–60 psi (3–4 bar) and stir vigorously at Room Temperature (20–25°C) for 12–24 hours.
-
Monitoring: Monitor by TLC or LC-MS. The UV activity will disappear as the aromatic pyridine ring is saturated.
-
-
Filtration: Once complete, filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.
Phase 3: Workup & Salt Formation
-
Concentration: Concentrate the filtrate under reduced pressure to remove the solvent.
-
Crystallization: The residue is the crude hydrochloride salt.
-
Purification: Recrystallize from minimal hot Ethanol/Ether or Isopropanol.
-
Hygroscopicity Warning: The HCl salt is hygroscopic. Store in a desiccator.
-
-
Yield: Expected yield is 85–95% as a white to off-white solid.
Reproducibility & Troubleshooting Matrix
| Observation | Probable Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Catalyst Poisoning | Ensure 1.1 equiv of HCl is present. Switch from Pd/C to PtO₂ or Rh/C. Increase H₂ pressure to 100 psi. |
| Ester Hydrolysis (Acid byproduct) | Water in Solvent / High Temp | Use anhydrous Methanol. Keep reaction temp <30°C. Avoid aqueous workup; use dry filtration. |
| Wrong Isomer (N-substituted) | Incorrect Starting Material | Verify precursor is Methyl 3-(2-pyridyl)propanoate, NOT Piperidine + Acrylate. Check NMR (C2-H signal). |
| Product is Sticky/Oil | Hygroscopic Salt | The HCl salt absorbs moisture. Dry under high vacuum (0.1 mbar) for 24h. Recrystallize from EtOH/Et₂O. |
Visual Workflow (Graphviz)
The following diagram illustrates the critical decision points and flow for the synthesis, highlighting the divergence between the correct C2-substitution route and the incorrect N-substitution route.
Figure 1: Decision tree highlighting the critical path to the C2-substituted isomer via pyridine hydrogenation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 566577, Methyl 3-(1-piperidinyl)propanoate. (Note: Used for structural comparison of the N-isomer vs C-isomer). Retrieved from .[5]
-
Sreenivasulu, R., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4615-4618. (Validates PtO2 methodology for pyridine reduction). Retrieved from .
-
SciSupplies (2024). Product Catalog: this compound, CAS 1021204-94-3.[3] (Verifies commercial availability and CAS identity). Retrieved from .
-
Hönel, M., & Vierhapper, F. W. (1980). Selectivity of hydrogenations. Part 3. N-methylquinolinium and 4-(3-phenylpropyl)pyridinium salts.[6] Journal of the Chemical Society, Perkin Transactions 1. (Foundational work on acid-mediated pyridine hydrogenation). Retrieved from .
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- 6. Selectivity of hydrogenations. Part 3. N-methylquinolinium, N-methylisoquinolinium, and 4-(3-phenylpropyl)pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
